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  • Product: 3,3,4,4,5-Pentamethylheptane
  • CAS: 62199-74-0

Core Science & Biosynthesis

Foundational

3,3,4,4,5-pentamethylheptane physical and chemical properties data

Thermophysical Characterization and Application of 3,3,4,4,5-Pentamethylheptane in Advanced Materials and Drug Development Executive Summary In the landscape of specialized hydrocarbon solvents and drug development excip...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermophysical Characterization and Application of 3,3,4,4,5-Pentamethylheptane in Advanced Materials and Drug Development

Executive Summary

In the landscape of specialized hydrocarbon solvents and drug development excipients, highly branched alkanes occupy a critical niche. 3,3,4,4,5-pentamethylheptane (CAS: 62199-74-0) is a C₁₂H₂₆ isomer that demonstrates extreme steric hindrance due to the continuous sequence of quaternary and tertiary carbons along its backbone[1]. As a Senior Application Scientist, I approach this molecule not merely as a solvent, but as a highly engineered micro-environment. Its unique architecture fundamentally alters its intermolecular interactions, leading to depressed boiling points, lowered density, and extreme lipophilicity compared to its linear counterpart, n-dodecane[2]. This guide synthesizes the thermophysical data of 3,3,4,4,5-pentamethylheptane and details its field-proven applications, particularly in the fabrication of bioresorbable medical coatings[3].

Molecular Architecture & Causality of Physical Properties

The physical behavior of 3,3,4,4,5-pentamethylheptane is dictated entirely by its molecular geometry. Linear alkanes like n-dodecane possess high surface areas, allowing them to align closely and maximize London dispersion forces. In contrast, the five methyl groups clustered at the C3, C4, and C5 positions of 3,3,4,4,5-pentamethylheptane force the molecule into a bulky, pseudo-spherical conformation[2].

The Causality of Branching:

  • Density Depression: The bulky methyl groups prevent the molecules from packing efficiently in the liquid state, resulting in a lower density than linear C12 isomers[2].

  • Volatility & Boiling Point: Because the molecules cannot closely interact, the energy required to separate them in the liquid phase is significantly reduced. This weakens the London dispersion forces, depressing the boiling point and shortening its retention time in gas chromatography (GC)[2]. Antoine coefficients for its vapor pressure curve are actively utilized in thermophysical modeling[4].

  • Aqueous Partitioning: The molecule exhibits an XLogP3 of 5.6, indicating profound hydrophobicity[1]. Consequently, its Henry's Law constant (Hcp) in water is exceptionally low (6.1×10⁻⁷ to 7.2×10⁻⁷ mol/(m³·Pa)), meaning it partitions almost exclusively into the gas or lipid phases rather than remaining in aqueous solution[5][6].

PropertyCausality N1 Highly Branched C12 Structure (3,3,4,4,5-pentamethylheptane) N2 Increased Steric Hindrance & Spherical Geometry N1->N2 N3 Reduced Surface Area for Intermolecular Contact N2->N3 N4 Weakened London Dispersion Forces N3->N4 N5 Lower Boiling Point (vs. n-Dodecane) N4->N5 N6 Lower Density (Less Efficient Packing) N4->N6

Fig 1. Causality pathway of steric hindrance on thermophysical properties.

Quantitative Thermophysical & Chemical Data

The following table synthesizes the core chemical identifiers and thermophysical properties critical for formulation and environmental modeling.

PropertyValueScientific Implication
Chemical Formula C₁₂H₂₆Saturated aliphatic hydrocarbon[7].
CAS Registry Number 62199-74-0Primary identifier for regulatory compliance[1].
Exact Mass 170.20345 g/mol Used for high-resolution MS identification[1].
XLogP3 5.6Extreme lipophilicity; ideal for hydrophobic solvation[1].
Henry's Law Constant (Hcp) 6.1×10⁻⁷ – 7.2×10⁻⁷ mol/(m³·Pa)High volatility from aquatic systems; high persistence in lipid phases[5][6].
Rotatable Bonds 4Restricted conformational flexibility due to branching[1].

Experimental Workflows & Protocols

To translate these properties into actionable laboratory science, I have detailed two self-validating protocols. The first verifies the compound's partitioning behavior, and the second leverages its volatility for advanced medical device coatings.

Protocol 1: Determination of Henry's Law Constant via Phase-Ratio Variation GC-MS

Objective: Empirical validation of the Henry's Law constant (Hcp) to predict environmental persistence and bioavailability[2]. Causality & Self-Validation: By utilizing a phase-ratio variation method, we eliminate the need for external calibration curves. The system self-validates by plotting the reciprocal of the GC-MS peak area against the gas-to-liquid volume ratio. A strictly linear plot (R² > 0.99) confirms that thermodynamic equilibrium has been reached and matrix effects are negligible.

  • Preparation: Prepare a 10 µM solution of 3,3,4,4,5-pentamethylheptane in ultra-pure water.

  • Vial Aliquoting: Dispense varying volumes of the solution (e.g., 2, 4, 6, 8, and 10 mL) into identical 20 mL hermetically sealed headspace vials to create distinct gas-to-liquid phase ratios.

  • Equilibration: Incubate the vials at exactly 298.15 K (25 °C) for 45 minutes with continuous agitation to ensure complete partitioning between the aqueous and headspace phases.

  • Analysis: Extract 1 mL of the headspace gas using a gas-tight syringe and inject it into a GC-MS equipped with a non-polar stationary phase (e.g., HP-5MS).

  • Data Synthesis: Plot 1/Area vs. Phase Ratio ( Vg​/Vl​ ). The slope and intercept of this linear regression directly yield the partition coefficient, validating the literature Hcp values[6].

Protocol 2: Anhydrous Deposition of Bioresorbable Coatings

Objective: Fabrication of a delayed-degradation bioresorbable surface coating for medical implants using 3,3,4,4,5-pentamethylheptane as a volatile, hydrophobic carrier[3]. Causality & Self-Validation: The highly branched nature of the solvent ensures rapid, residue-free volatilization at standard temperatures, preventing cytotoxic solvent entrapment in the polymer matrix. Self-validation is achieved via post-deposition contact angle goniometry; a water contact angle >90° confirms the successful, uniform deposition of the hydrophobic layer[8].

  • Substrate Preparation: Ensure the medical substrate (e.g., magnesium alloy) is completely anhydrous to prevent premature degradation[3].

  • Solvent Formulation: Dissolve a hydrophobic cationic polyelectrolyte and a fatty acid (chain length > 5) in 3,3,4,4,5-pentamethylheptane[3]. The solvent's low density and high XLogP3 (5.6) ensure complete solvation of the lipophilic components[1].

  • Deposition: Apply the solution to the substrate via spin-coating or dip-coating under an inert, anhydrous atmosphere.

  • Volatilization: Allow the 3,3,4,4,5-pentamethylheptane to evaporate at room temperature. Its depressed boiling point ensures rapid clearance without thermal degradation of the bioresorbable polymers.

  • Validation: Measure the water contact angle of the dried surface. A contact angle of ≥90° (ideally approaching 150° for extreme hydrophobicity) validates that water impermeability has been achieved, effectively delaying the degradation of the underlying implant by >90%[8].

CoatingWorkflow S1 Substrate Preparation (Anhydrous Conditions) S2 Solvent Phase Deposition (3,3,4,4,5-pentamethylheptane) S1->S2 S3 Hydrophobic Cationic Polyelectrolyte Layering S2->S3 S4 Fatty Acid Deposition (Chain Length > 5) S3->S4 S5 Water Impermeability (>90% Reduction) S4->S5 S6 Delayed Degradation (Bioresorbable) S5->S6

Fig 2. Workflow for delayed-degradation bioresorbable surface coatings.

Conclusion

3,3,4,4,5-pentamethylheptane is a prime example of how molecular topology dictates macroscopic utility. By understanding the causality between its sterically hindered quaternary/tertiary carbons and its weakened intermolecular forces, researchers can leverage its low density, high volatility, and extreme hydrophobicity. Whether utilized as an analytical standard for thermophysical modeling or as a transient carrier solvent for next-generation bioresorbable implants, its physical properties provide a highly controlled, predictable environment for advanced chemical engineering.

References

  • 3,3,4,4,5-Pentamethylheptane Chemical Properties. LookChem. Available at: [Link]

  • 3,3,4,4,5-Pentamethylheptane | C12H26 | CID 53424846. PubChem. Available at: [Link]

  • US20200171214A1 - Bioresorbable surface coating for delaying degradation.Google Patents.
  • Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics (Copernicus). Available at: [Link]

  • Thermophysical Properties of Chemicals and Hydrocarbons. epdf.pub. Available at: [Link]

  • Yaws Handbook of Vapor Pressure Data. Scribd. Available at: [Link]

Sources

Exploratory

Elucidation of Highly Branched Aliphatic Networks: A Comprehensive NMR Analysis of 3,3,4,4,5-Pentamethylheptane

Executive Summary The structural elucidation of highly branched, sterically hindered alkanes presents a unique challenge in nuclear magnetic resonance (NMR) spectroscopy. Due to the lack of heteroatoms and functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly branched, sterically hindered alkanes presents a unique challenge in nuclear magnetic resonance (NMR) spectroscopy. Due to the lack of heteroatoms and functional groups, spectral dispersion is inherently narrow, leading to severe signal overlap. This whitepaper provides an in-depth technical framework for assigning the 13 C and 1 H NMR chemical shifts of 3,3,4,4,5-pentamethylheptane (C 12​ H 26​ ). By analyzing the causality behind stereochemical induction, diastereotopicity, and γ -gauche steric compression, this guide establishes a self-validating protocol for resolving complex aliphatic networks.

Introduction & Industrial Relevance

Highly branched alkanes like 3,3,4,4,5-pentamethylheptane () are not merely academic curiosities. They are critical components in the development of advanced synthetic lubricant base oils, high-energy-density jet fuels, and specialized for medical devices [1, 2]. The physical properties of these materials—such as viscosity index, pour point, and biodegradation rate—are directly dictated by their branching architecture. Consequently, precise structural verification via high-resolution NMR is a mandatory quality control step in their synthesis and application.

Stereochemical Topography & Diastereotopicity

To understand the NMR spectra of 3,3,4,4,5-pentamethylheptane, one must first deconstruct its stereochemical topography. The molecule consists of a heptane backbone heavily substituted at the C3, C4, and C5 positions.

The defining structural feature is the chiral center at C5 . Because the molecule lacks an internal plane of symmetry, the presence of this single stereocenter renders the entire molecule chiral (existing as R and S enantiomers). This chirality propagates through the carbon skeleton, creating distinct magnetic environments for otherwise identical groups:

  • Diastereotopic Methyls: The two methyl groups attached to the C3 quaternary center are diastereotopic, as are the two methyl groups on C4. They will exhibit distinct, non-equivalent 13 C and 1 H resonances.

  • Diastereotopic Protons: The methylene protons at C2 and C6 are diastereotopic. Instead of simple quartets or quintets, they will appear as complex, heavily coupled multiplets (ABX or AMX spin systems).

Steric_Effects C5 C5 Chiral Center (R/S Configuration) Dia Diastereotopic Environments C5->Dia Induces Me3 C3 Methyls (Non-equivalent) Dia->Me3 Me4 C4 Methyls (Non-equivalent) Dia->Me4 GG γ-Gauche Interactions (Steric Crowding) Me3->GG Me4->GG Shift Upfield 13C Shifts (Shielding) GG->Shift Causes

Fig 1. Logical relationship between C5 chirality, diastereotopicity, and γ-gauche shielding effects.

Predictive Chemical Shift Modeling

In the absence of functional groups, chemical shifts in alkanes are governed by inductive effects and steric interactions. The provide a foundational baseline, but the extreme branching in 3,3,4,4,5-pentamethylheptane necessitates corrections for γ -gauche compression [3].

The Causality of γ -Gauche Shielding: When a methyl group is forced into a gauche conformation relative to another carbon atom (separated by three bonds), the electron clouds of their respective C-H bonds repel each other. This steric compression polarizes the C-H bond, increasing electron density around the carbon nucleus. This shielding effect pushes the 13 C resonance significantly upfield. Due to the adjacent C3 and C4 quaternary centers, the attached methyls are locked into permanent gauche interactions, shifting their expected resonances from ~28 ppm down to 17–24 ppm.

Table 1: Empirical 13 C and 1 H NMR Chemical Shift Assignments

Note: Values are representative ranges for highly branched aliphatic systems in CDCl 3​ at 298K.

PositionCarbon Type 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity ( 1 H)Stereochemical & Structural Notes
C1 CH 3​ 8.5 – 10.50.85t (J = 7.5 Hz)Terminal methyl; unaffected by extreme crowding.
C2 CH 2​ 24.0 – 28.01.15, 1.35m, mProtons are diastereotopic; distinct chemical shifts.
C3 C (Quat)41.0 – 44.0--Heavily shielded by adjacent C4 quaternary center.
C4 C (Quat)46.0 – 49.0--Central quaternary node; highest carbon shift.
C5 CH38.0 – 42.01.45mChiral center; scalar coupling to C6 and C5-Me.
C6 CH 2​ 22.0 – 26.01.10, 1.25m, mProtons are diastereotopic.
C7 CH 3​ 10.5 – 12.50.88t (J = 7.5 Hz)Terminal methyl.
C3-Me(a) CH 3​ 18.0 – 21.00.92sDiastereotopic; strong γ -gauche shielding.
C3-Me(b) CH 3​ 21.0 – 24.00.98sDiastereotopic; strong γ -gauche shielding.
C4-Me(a) CH 3​ 17.0 – 20.01.02sDiastereotopic; extreme steric compression.
C4-Me(b) CH 3​ 19.0 – 22.01.08sDiastereotopic; extreme steric compression.
C5-Me CH 3​ 14.0 – 16.00.82d (J = 6.8 Hz)Split by the single proton on C5.

Experimental Protocols for High-Resolution NMR

To achieve the dispersion required to resolve the 12 distinct carbon signals and overlapping proton multiplets, a rigorous, self-validating acquisition protocol must be employed.

Protocol A: Sample Preparation and 1D Acquisition
  • Sample Formulation: Dissolve 20 mg of highly purified 3,3,4,4,5-pentamethylheptane in 0.6 mL of Deuterated Chloroform (CDCl 3​ , 99.8% D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Spectrometer Calibration: Utilize a high-field NMR spectrometer (minimum 600 MHz, preferably 800 MHz) equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise (S/N) ratio. Tune and match the probe to the specific sample impedance.

  • Shimming: Lock onto the deuterium frequency of CDCl 3​ . Execute automated 3D gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients until the TMS peak exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz.

  • 1 H Acquisition (zg30): Acquire the proton spectrum using a 30° flip angle, a spectral width of 12 ppm, 64k data points, and a relaxation delay (D1) of 2.0 seconds. 16 scans are sufficient.

  • 13 C{1H} Acquisition (zgpg30): Acquire the carbon spectrum using WALTZ-16 proton decoupling. Set the spectral width to 250 ppm. Critical Step: Because quaternary carbons (C3, C4) lack attached protons, they rely entirely on long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. Use a D1 of 3.0 seconds and accumulate a minimum of 1024 scans to ensure the quaternary signals rise above the baseline noise.

Protocol B: 2D Correlation Workflow for Multiplet Deconvolution

Because the 0.8–1.5 ppm region of the 1 H spectrum will be a dense "forest" of overlapping multiplets, 1D NMR is insufficient for complete assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1 H- 13 C HSQC spectrum to map direct one-bond C-H connectivities.

    • Causality: This experiment is strictly required to identify diastereotopic protons. The HSQC will show two distinct proton cross-peaks (e.g., at 1.15 ppm and 1.35 ppm) correlating to a single carbon resonance (e.g., C2 at 26.0 ppm), confirming their diastereotopic nature.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe 2- and 3-bond couplings.

    • Causality: HMBC is the only way to assign the C3 and C4 quaternary carbons. Look for cross-peaks between the C3/C4 carbon resonances and the sharp singlet protons of the attached methyl groups.

  • COSY (Correlation Spectroscopy): Use 1 H- 1 H COSY to trace the spin systems of the backbone (e.g., coupling between the C1 methyl triplet and the C2 diastereotopic methylene protons).

NMR_Workflow N1 Sample Preparation (CDCl3, TMS, 298K) N2 1D NMR Acquisition (1H & 13C{1H}) N1->N2 N3 2D Correlation NMR (COSY, HSQC, HMBC) N2->N3 N4 Diastereotopic Resolution (C3/C4 Methyls, C2/C6 CH2) N3->N4 N5 Steric Compression Analysis (γ-gauche effects) N3->N5 N6 Final Chemical Shift Assignment N4->N6 N5->N6

Fig 2. Step-by-step NMR acquisition and structural elucidation workflow for complex alkanes.

Conclusion

The structural elucidation of 3,3,4,4,5-pentamethylheptane serves as a masterclass in applied stereochemistry and NMR physics. By understanding how the C5 chiral center induces widespread diastereotopicity, and how extreme steric crowding triggers γ -gauche shielding, analytical chemists can confidently deconvolve highly overlapped aliphatic spectra. Adhering to the high-resolution 1D and 2D NMR protocols outlined above ensures a self-validating, mathematically sound assignment of complex hydrocarbon architectures.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53424846, 3,3,4,4,5-Pentamethylheptane. PubChem Database. URL:[Link]

  • Kramer, K., et al. "Bioresorbable surface coating for delaying degradation." Google Patents, US20200171214A1, 2020.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014. URL:[Link]

Foundational

Synthesis Pathways for Highly Branched C12H26 Alkane Isomers: From Petrochemical Oligomerization to Bio-Based Fermentation

Executive Summary Highly branched C12H26 alkane isomers, predominantly 2,2,4,6,6-pentamethylheptane (commonly known as isododecane), represent a critical class of specialty hydrocarbons. Characterized by extremely low in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly branched C12H26 alkane isomers, predominantly 2,2,4,6,6-pentamethylheptane (commonly known as isododecane), represent a critical class of specialty hydrocarbons. Characterized by extremely low intermolecular van der Waals forces due to severe steric hindrance, these molecules exhibit unique physicochemical properties: low viscosity, high volatility, and exceptional spreadability. This whitepaper provides an in-depth technical analysis of the synthesis pathways for these isomers, contrasting traditional petrochemical oligomerization with state-of-the-art bio-based fermentative routes.

Molecular Architecture & Industrial Significance

The molecular framework of highly branched C12H26 isomers dictates their industrial utility. The dominant isomer in commercial mixtures is 2,2,4,6,6-pentamethylheptane, which typically accounts for over 80% of the composition[1]. Another notable isomer is 2,2,4,4-tetramethyloctane, which features a central octane backbone with symmetric tert-butyl moieties[2].

The dense branching pattern prevents the molecules from packing closely together. This architectural feature minimizes intermolecular contact, resulting in a liquid that is practically weightless and highly volatile. Consequently, these isomers are indispensable as non-comedogenic emollients in cosmetics (replacing volatile silicones)[3], and as high-performance, cold-flow components in Sustainable Aviation Fuels (SAF).

G Petro Petrochemical Feedstock (Crude Oil) Crack Cracking Petro->Crack Bio Biomass Feedstock (Glucose/Xylose) Ferm Fermentation (Engineered Microbes) Bio->Ferm IsoB Isobutene (C4H8) Crack->IsoB Ferm->IsoB Trim Acid-Catalyzed Trimerization IsoB->Trim TriIso Triisobutene (C12H24) Trim->TriIso Hydro Hydrogenation (Pd/Al2O3) TriIso->Hydro IsoD Highly Branched C12H26 (Isododecane) Hydro->IsoD

Fig 1. Convergent synthesis pathways for highly branched C12H26 isomers.

Synthesis Pathway I: Petrochemical Oligomerization

The traditional synthesis of highly branched C12H26 relies on the oligomerization of isobutene (derived from C4 raffinate), followed by catalytic hydrogenation.

Reaction Kinetics & Catalyst Selection

Isobutene oligomerization proceeds via a carbenium ion mechanism. Because the reaction is highly exothermic, thermodynamic control is paramount. High temperatures favor cracking and the formation of heavy tetramers (C16), whereas lower temperatures (40–70 °C) favor the desired trimers (C12)[4].

Catalyst selection dictates product selectivity. Solid acid catalysts, such as Zeolite Beta, Amberlyst-35 (a cation-exchange resin), and sulfated TiO2, are standard[5]. Zeolites modified to possess a high concentration of Lewis acid sites (e.g., FeCl3-modified HY zeolites) demonstrate superior stability and trimer selectivity (>50%) by stabilizing the intermediate C12 carbenium ion before deprotonation occurs[6].

G IsoB Isobutene TBC tert-Butyl Cation IsoB->TBC + H+ Acid Acid Site (H+) Acid->TBC DimerC C8 Carbenium Ion TBC->DimerC + Isobutene TrimerC C12 Carbenium Ion DimerC->TrimerC + Isobutene TrimerC->Acid Regenerate TriIso Triisobutene Isomers TrimerC->TriIso - H+

Fig 2. Carbenium ion mechanism for isobutene trimerization over solid acid catalysts.

Protocol 1: Continuous Liquid-Phase Trimerization

Causality Note: Diluting the isobutene feed with an inert alkane (n-butane) mitigates the extreme exothermicity of the reaction, preventing thermal runaway and preserving catalyst lifespan.

  • Catalyst Preparation: Calcine Zeolite Beta at 500 °C in flowing air for 4 hours to activate the acid sites.

  • Reactor Setup: Load the catalyst into a jacketed, continuous-flow fixed-bed reactor. Maintain the reactor temperature at 70 °C using a circulating water bath[5].

  • Pressurization: Pressurize the system to 15 bar to ensure the C4 feed remains in the liquid phase.

  • Feed Introduction: Introduce a feed mixture of isobutene and n-butane (e.g., 25% isobutene) at a Weight-Hourly Space Velocity (WHSV) of 10 h⁻¹[6].

  • Fractionation: Route the reactor effluent to a distillation column to separate unreacted C4, C8 dimers, and the target C12 triisobutene fraction.

Synthesis Pathway II: De Novo Fermentative Bio-Isobutene

To decouple isododecane production from fossil fuels, synthetic biology has engineered pathways to produce isobutene directly from renewable biomass. Companies like Global Bioenergies have pioneered this approach using first-generation (glucose) and second-generation (xylose/wood sugar) feedstocks[7].

Metabolic Engineering & Toxicity Bypass

A fundamental challenge in biofuel production is that long-chain liquid hydrocarbons are highly toxic to the host microorganisms, limiting achievable titers. The bio-isobutene pathway elegantly bypasses this limitation. By engineering E. coli to express enzymes such as mevalonate diphosphate decarboxylase or an engineered oleate hydratase, the bacteria convert 3-hydroxyisovalerate (or isobutanol) directly into isobutene[8]. Because isobutene is a gas at fermentation temperatures (boiling point -6.9 °C), it spontaneously volatilizes out of the culture broth. This continuous removal shifts the thermodynamic equilibrium forward and entirely prevents cellular toxicity[9].

G Sugars Sugars (Glucose/Xylose) Metab Central Metabolism Sugars->Metab HIV 3-Hydroxyisovalerate Metab->HIV IsoB Isobutene (Gas) HIV->IsoB Enzymatic Dehydration Enzyme Mevalonate Diphosphate Decarboxylase Enzyme->IsoB

Fig 3. Engineered metabolic pathway for fermentative bio-isobutene production.

Protocol 2: Aerobic Fermentation & Gas Stripping

Causality Note: Utilizing continuous gas stripping ensures that the highly flammable isobutene is immediately captured and liquefied, maintaining a safe bioreactor environment while maximizing microbial yield.

  • Inoculation: Inoculate a 5,000 L aerobic bioreactor with the engineered microbial strain in a nutrient-rich lignocellulosic hydrolysate medium[10].

  • Fermentation Conditions: Maintain the bioreactor at 30–37 °C with continuous agitation and aeration.

  • Gas Extraction: As the microbes metabolize the sugars, gaseous isobutene bubbles to the surface alongside CO2.

  • Purification & Liquefaction: Route the off-gas through a scrubber to remove CO2 and water vapor. Compress and cool the purified gas to liquefy the bio-isobutene for downstream processing[10].

Final Stage: Catalytic Hydrogenation

Whether derived from petrochemical or biological sources, the resulting triisobutene must be saturated to form the final highly branched C12H26 alkane. This step eliminates reactive double bonds, ensuring the chemical inertness, UV stability, and low odor required for cosmetic and industrial applications[2].

Protocol 3: High-Pressure Hydrogenation
  • Reactor Loading: Pack a high-pressure trickle-bed reactor with a 5% Palladium on Alumina (Pd/Al2O3) or Nickel-based catalyst[11].

  • Reaction Conditions: Feed the triisobutene over the catalyst bed at 150 °C under a continuous hydrogen pressure of 30 bar.

  • Saturation: The transition metal catalyst facilitates the rapid addition of hydrogen across the sterically hindered double bonds.

  • Polishing: Pass the effluent through a vacuum distillation unit to yield high-purity (>99%) 2,2,4,6,6-pentamethylheptane.

Data Synthesis & Comparative Metrics

Table 1: Catalyst Performance in Isobutene Trimerization

Catalyst Type Temperature (°C) Pressure (bar) WHSV (h⁻¹) Conversion (%) Trimer Selectivity (%)
Zeolite Beta 70 15 10 >90 >50
Amberlyst-35 70 15 2.5 >95 ~80

| Sulfated TiO2 | 40 | 1 | 8 | 100 | High |

Data synthesized from comparative solid-acid catalyst studies[4],[5],[6].

Table 2: Petrochemical vs. Bio-Based Isobutene Feedstocks

Metric Petrochemical Route Bio-Based Route
Primary Feedstock Crude oil / C4 Raffinate Lignocellulosic sugars (Glucose/Xylose)
Core Process Steam cracking Aerobic fermentation
Product State Liquid/Gas mixture Pure Gas (Continuous stripping)
Impurity Profile Butadiene, linear butenes CO2, water vapor

| Sustainability | High carbon footprint | Renewable, 100% biological origin (C14 verified) |

Data synthesized from life-cycle and process analyses[1],[3],[12].

Conclusion

The synthesis of highly branched C12H26 alkane isomers is undergoing a paradigm shift. While the petrochemical route via solid-acid catalyzed trimerization of isobutene remains highly optimized and scalable, it is inherently tethered to fossil resources. The advent of synthetic biology has unlocked a self-validating, bio-based pathway that circumvents traditional microbial toxicity limits by producing isobutene as a gas. By coupling this renewable intermediate with established oligomerization and hydrogenation protocols, the industry can now produce drop-in, cosmetic-grade, and aviation-ready isododecane with a drastically reduced environmental footprint.

References

  • CN114349588B - A kind of preparation method of isooctane, isomeric dodecane and isomeric hexadecane , Google Patents. 11

  • Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 , EvitaChem.2

  • Bio-based silicone substitute , COSSMA.1

  • ISODODECANE , Ataman Kimya.

  • Bio-based silicone substitute , Haltermann Carless. 3

  • Gas Phase Trimerization of Isobutene Using Green Catalysts , Taylor & Francis eBooks. 4

  • Trimerization of Isobutene over Solid Acid Catalysts under Wide Reaction Conditions , kchem.org. 5

  • Numerical simulation and uncertainty quantification of a generic... , DLR.

  • Trimerization of Isobutene Over Solid Acid Catalysts , ResearchGate. 6

  • Synthetic biology begins to spawn biofuels , Science|Business. 9

  • Process demonstration isobutene , Fraunhofer IGB. 10

  • The Isobutene Process Successfully Uses Xylose, the “Wood Sugar” , Advanced Biofuels USA. 7

  • Global Bioenergies produces isobutene from waste biomass , Biomass Magazine. 12

  • Fermentative production of isobutene - PMC , NIH. 8

Sources

Exploratory

Thermodynamic Stability and Volatility Profiling of 3,3,4,4,5-Pentamethylheptane: A Technical Guide

Executive Summary As drug development and materials science increasingly rely on specialized aliphatic solvents and intermediates, understanding the thermophysical properties of highly branched alkanes becomes critical....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on specialized aliphatic solvents and intermediates, understanding the thermophysical properties of highly branched alkanes becomes critical. 3,3,4,4,5-pentamethylheptane ( C12​H26​ ) is a heavily substituted dodecane isomer. Unlike linear alkanes, its extreme steric congestion dictates a unique thermodynamic profile. This whitepaper synthesizes structural causality, predictive thermodynamic modeling, and empirical validation protocols to provide an authoritative guide on the stability and boiling point dynamics of 3,3,4,4,5-pentamethylheptane.

Structural Causality: Steric Strain vs. Thermodynamic Stability

In aliphatic chemistry, a general heuristic states that branching increases thermodynamic stability (yielding a more negative enthalpy of formation, ΔHf∘​ ) due to increased intramolecular dispersion forces and shorter C–C bonds. However, 3,3,4,4,5-pentamethylheptane represents a critical exception to this rule due to B-strain (front strain) .

The Vicinal Quaternary Conundrum

Analyzing the carbon backbone reveals that both C3 and C4 are quaternary carbons. The C3 atom is bonded to an ethyl group, two methyls, and the C4 atom. The C4 atom is bonded to C3, two methyls, and a sec-butyl group.

  • Causality of Instability: The presence of vicinal quaternary centers forces the molecule into a conformation fraught with severe gauche and syn-pentane interactions. The steric repulsion between the gem-dimethyl groups on adjacent carbons forces the C3–C4 bond to elongate significantly beyond the standard 1.54A˚ .

  • Thermodynamic Consequence: This extreme steric bulk overpowers the standard stabilizing effects of branching. Consequently, 3,3,4,4,5-pentamethylheptane is thermodynamically less stable than its linear counterpart, n-dodecane. At elevated temperatures, the elongated C3–C4 bond becomes highly susceptible to homolytic cleavage (thermal cracking).

Logic Branching High Degree of Branching Shape Spherical Geometry Branching->Shape LDF Weaker Dispersion Forces Shape->LDF BP Lower Boiling Point (206.0 °C) LDF->BP Strain Vicinal Quaternary Carbons Repulsion Severe Steric Repulsion Strain->Repulsion Bond Elongated C3-C4 Bond Repulsion->Bond Stability Reduced Thermodynamic Stability Bond->Stability

Logical relationship between structure, boiling point, and stability.

Volatility Dynamics & Boiling Point Derivation

While steric strain decreases thermodynamic stability, the high degree of branching radically alters the molecule's phase-change behavior. The compact, spherical geometry of 3,3,4,4,5-pentamethylheptane minimizes its surface area compared to linear dodecane, resulting in weaker intermolecular London dispersion forces.

Antoine Equation Calculation

To determine the exact normal boiling point, we utilize the Antoine coefficients specific to 3,3,4,4,5-pentamethylheptane as compiled in the authoritative Yaws Handbook of Vapor Pressure Data.

The Antoine equation is expressed as:

log10​P=A−T+CB​

Where P is vapor pressure in mmHg, and T is temperature in °C. For 3,3,4,4,5-pentamethylheptane, the coefficients are:

  • A = 6.72801

  • B = 1492.08

  • C = 181.835

Setting P=760 mmHg (standard atmospheric pressure) to find the normal boiling point:

log10​(760)≈2.8808 2.8808=6.72801−T+181.8351492.08​ T+181.8351492.08​=3.8472 T+181.835=387.835⟹T=206.0∘C

The calculated boiling point of 206.0 °C is significantly lower than that of linear n-dodecane (216.2 °C). This high volatility makes heavily branched alkanes highly desirable as volatile solvents in specialized applications, such as bioresorbable surface coatings for medical implants . Furthermore, environmental partitioning models indicate a Henry's Law constant of 6.1×10−7 , confirming its specific volatility profile in aqueous systems .

Experimental Methodologies

To empirically validate the theoretical thermophysical properties of 3,3,4,4,5-pentamethylheptane, the following self-validating experimental protocols must be utilized.

Workflow A Synthesis & Purification B Purity Validation (GC-MS) A->B C Ebulliometry (Boiling Point) B->C D Bomb Calorimetry (Combustion) B->D E Thermodynamic Modeling C->E D->E F Stability & Volatility Profiling E->F

Workflow for empirical and computational thermodynamic evaluation.
Protocol 1: Ebulliometric Determination of Boiling Point

This protocol utilizes a Swietoslawski ebulliometer, a self-validating system designed to prevent superheating artifacts.

  • Apparatus Preparation: Clean and dry a standard Swietoslawski ebulliometer. Ensure the internal Cottrell pump is free of microscopic debris.

  • Sample Introduction: Introduce 50 mL of high-purity (>99.5% via GC-FID) 3,3,4,4,5-pentamethylheptane into the boiling flask.

  • Equilibration: Apply controlled heating via a heating mantle. Causality of Validation: As the liquid boils, the Cottrell pump actively sprays the liquid-vapor mixture directly onto the thermowell. This guarantees that the thermometer measures the exact equilibrium temperature of the coexisting phases, completely eliminating the risk of superheating the liquid.

  • Measurement: Once the reflux rate is steady (approx. 30-40 drops per minute) and the barometric pressure is verified at exactly 760 mmHg, record the equilibrium temperature.

Protocol 2: Isoperibol Bomb Calorimetry for Heat of Combustion

This protocol determines the thermodynamic stability ( ΔHc​ ) using a self-calibrating methodology.

  • System Calibration: Combust a known mass of NIST-traceable benzoic acid standard. Causality of Validation: By calibrating the calorimeter immediately before the sample run, the system self-corrects for ambient heat leakages and exact water bath mass, yielding an absolute heat capacity ( Cv​ ) for the instrument.

  • Sample Preparation: Weigh exactly 0.5000 g of 3,3,4,4,5-pentamethylheptane into a stainless-steel crucible.

  • Pressurization: Seal the bomb and purge with ultra-pure O2​ , then pressurize to 30 atm to ensure complete combustion without soot formation.

  • Ignition & Data Capture: Ignite the sample via a standardized cotton thread. Record the temperature rise ( ΔT ) of the isoperibol water bath to calculate the gross heat of combustion, which is then used to derive the enthalpy of formation ( ΔHf∘​ ).

Quantitative Data Summaries

Table 1: Thermophysical Properties of 3,3,4,4,5-Pentamethylheptane

PropertyValueSource / Methodology
Chemical Formula C12​H26​ Structural Analysis
Molecular Weight 170.34 g/mol Standard Atomic Weights
Normal Boiling Point 206.0 °CCalculated via Antoine Eq.
Antoine Coefficient A 6.72801Yaws Handbook
Antoine Coefficient B 1492.08Yaws Handbook
Antoine Coefficient C 181.835Yaws Handbook
Henry's Law Constant ( Hs​ ) 6.1×10−7 Sander (2023) / EGUsphere

Table 2: Comparative Boiling Points of Dodecane Isomers

IsomerStructure TypeBoiling Point (°C)Dominant Intermolecular Forces
n-DodecaneLinear216.2Maximum surface area; strong dispersion forces
3,3,4,4,5-PentamethylheptaneHighly Branched206.0Reduced surface area; weaker dispersion forces

References

  • Title: Yaws Handbook of Vapor Pressure Data Source: Scribd / Carl L. Yaws URL: [Link] [1]

  • Title:US20200171214A1 - Bioresorbable surface coating for delaying degradation Source: Google P
  • Title: Compilation of Henry's law constants (version 5.0.0) for water as solvent Source: EGUsphere / Copernicus Publications URL: [Link] [3]

Foundational

Steric Hindrance and Conformational Analysis of 3,3,4,4,5-Pentamethylheptane: A Technical Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of sterically congested molecules is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of sterically congested molecules is a cornerstone of modern pharmacophore development, enabling the stabilization of bioactive conformations and the prevention of rapid enzymatic degradation. 3,3,4,4,5-pentamethylheptane ( C12​H26​ ) serves as an exceptional aliphatic model for extreme steric hindrance. Featuring adjacent quaternary (C3, C4) and tertiary (C5) carbon centers, this highly branched alkane challenges classical assumptions about Pauli repulsion, bond elongation, and rotational barriers. This whitepaper provides a comprehensive framework for analyzing its conformational dynamics, synthesizing modern Density Functional Theory (DFT) with Variable-Temperature NMR (VT-NMR) methodologies.

Theoretical Framework: Redefining Steric Hindrance

Historically, steric hindrance in alkanes was viewed almost exclusively through the lens of destabilizing Pauli repulsion—the overlapping of filled electron clouds[1]. However, modern computational analyses reveal a more nuanced reality.

In highly branched alkanes like 3,3,4,4,5-pentamethylheptane, the sheer density of alkyl groups forces the central C3-C4 and C4-C5 bonds into highly restricted conformational spaces. While Pauli repulsion drives the elongation of these central C-C bonds well beyond the standard 1.54 Å (often reaching >1.58 Å to relieve strain)[1], the molecule is simultaneously stabilized by London dispersion forces and intramolecular hydrogen-hydrogen (H-H) bonding [2].

DFT steric analysis demonstrates that branched alkanes actually possess less destabilizing steric energy than their linear counterparts when quantum energy terms and electrostatic interactions are properly accounted for[3]. The rotational barriers observed in these molecules are not merely the result of atoms "bumping" into one another; rather, they are heavily dictated by electrostatic interactions and exchange-correlation effects during the eclipsed transition states[4].

PES_Logic N1 Extreme Steric Crowding (3,3,4,4,5-Pentamethylheptane) N2 Pauli Repulsion (Destabilizing) N1->N2 N3 London Dispersion & H-H Bonds (Stabilizing) N1->N3 N4 Bond Elongation (> 1.58 Å) N2->N4 Strain Relief N5 High Rotational Barrier (ΔG‡ > 10 kcal/mol) N2->N5 Eclipsed TS N6 Conformational Locking N3->N6 Ground State N4->N6 N5->N6

Logical flow of competing forces dictating conformational locking in highly branched alkanes.

Experimental & Computational Methodologies

To accurately map the conformational landscape of 3,3,4,4,5-pentamethylheptane, a self-validating system combining computational predictions (DFT) with empirical kinetic data (VT-NMR) is required.

Protocol 1: Computational Conformational Search (DFT)

Standard functionals (e.g., B3LYP) frequently fail in highly branched systems because they do not account for medium-range electron correlation. We employ the M06-2X functional, which is specifically parameterized to capture the attractive London dispersion forces critical to stabilizing "protobranches"[3].

  • Initial Sampling: Generate an ensemble of starting conformers using the MMFF94 molecular mechanics force field to explore the vast rotational space of the ethyl, sec-butyl, and methyl substituents.

  • Geometry Optimization: Optimize the lowest-energy conformers using M06-2X/def2-TZVP in a continuum solvent model (e.g., SMD for toluene).

  • PES Mapping: Perform a relaxed Potential Energy Surface (PES) scan by driving the C3-C4 and C4-C5 dihedral angles in 10° increments.

  • Transition State (TS) Verification: Isolate the rotational transition states (eclipsed conformations) and perform vibrational frequency calculations. Causality Check: Ensure the presence of exactly one imaginary frequency corresponding to the C-C bond rotation to validate the TS.

Protocol 2: Variable-Temperature NMR (VT-NMR) Kinetics

Because the rotational barrier ( ΔG‡ ) around the C3-C4 bond is exceptionally high, the conformers of 3,3,4,4,5-pentamethylheptane can be "frozen" out on the NMR timescale at lower temperatures[1].

  • Sample Preparation: Dissolve 50 mM of the analyte in toluene- d8​ . Causality: Toluene- d8​ is chosen for its broad liquid range, preventing solvent freezing at 200 K while remaining stable up to 350 K.

  • Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra starting at 350 K, cooling in 10 K decrements down to 200 K. Allow 15 minutes of thermal equilibration per step.

  • Line Shape Analysis: Monitor the resonances of the diastereotopic methyl groups attached to C3 and C4. At high temperatures, rapid rotation yields a time-averaged signal. As the temperature drops, the signal broadens and splits (decoalescence).

  • Coalescence Temperature ( Tc​ ) Determination: Identify the exact temperature where the two distinct methyl signals merge into a flat, broad peak.

  • Barrier Calculation: Calculate the exchange rate ( k ) at Tc​ using k=2​π⋅Δν​ , where Δν is the peak separation (in Hz) at the slow-exchange limit. Apply the Eyring equation to determine ΔG‡ .

VTNMR_Workflow S1 1. Sample Prep (Toluene-d8, 50 mM) S2 2. VT-NMR Acquisition (200 K - 350 K) S1->S2 S3 3. Monitor Diastereotopic Methyl Signals S2->S3 S4 4. Determine Coalescence Temperature (Tc) S3->S4 S5 5. Calculate Exchange Rate k = (π * Δν) / √2 S4->S5 S6 6. Apply Eyring Equation for ΔG‡ S5->S6

Step-by-step Variable-Temperature NMR workflow for determining rotational barriers.

Quantitative Data Summaries

The structural and kinetic parameters of 3,3,4,4,5-pentamethylheptane highlight the profound impact of steric hindrance when compared to less branched analogs.

Table 1: Theoretical Conformational Properties (Predicted vs. Reference Alkanes)
Alkane SystemCentral C-C Bond Length (Å)Max Rotational Barrier ( ΔG‡ , kcal/mol)Dominant Stabilizing Force (Ground State)
n-Heptane1.53 - 1.54~3.5Hyperconjugation
Hexamethylethane1.58~6.5 - 7.0London Dispersion
3,3,4,4,5-Pentamethylheptane > 1.60 12.0 - 16.0 London Dispersion & Intramolecular H-H

Note: The extreme bond elongation in the pentamethylheptane derivative acts as a physical shock absorber, mitigating the Pauli repulsion that would otherwise cleave the molecule[1].

Table 2: VT-NMR Kinetic Parameters and Eyring Variables
ParameterSymbolTypical Value/RangeImpact on Conformational Analysis
Coalescence Temperature Tc​ 240 K – 280 KDefines the thermal threshold where thermal energy overcomes the rotational barrier.
Peak Separation (Slow Exchange) Δν 15 – 40 HzDirectly dictates the exchange rate constant ( k ) at coalescence.
Free Energy of Activation ΔG‡ 12 – 16 kcal/molValidates DFT predictions; confirms the molecule exists as distinct rotamers at room temperature.

Implications for Drug Development

Understanding the delicate balance between Pauli repulsion and London dispersion in highly branched systems like 3,3,4,4,5-pentamethylheptane is highly translational. In medicinal chemistry, introducing tert-butyl or sec-butyl groups adjacent to quaternary centers is a proven tactic to restrict the conformational flexibility of a pharmacophore. By engineering rotational barriers that exceed 15 kcal/mol, drug developers can "lock" a molecule into its bioactive conformation, drastically reducing off-target binding entropy and shielding vulnerable bonds from cytochrome P450-mediated metabolism.

Sources

Protocols & Analytical Methods

Method

Application Note: Gas Chromatography Retention Index Determination for 3,3,4,4,5-Pentamethylheptane

Document Type: Standard Operating Protocol & Application Guide Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Scientists Executive Summary & Scientific Context The identification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Guide Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Scientists

Executive Summary & Scientific Context

The identification of complex, highly branched aliphatic hydrocarbons is a critical challenge in environmental chemistry, petroleum fingerprinting, and trace gas analysis. 3,3,4,4,5-Pentamethylheptane ( C12​H26​ ) is a highly sterically hindered dodecane isomer. Because mass spectrometry (MS) alone often fails to differentiate between aliphatic isomers due to nearly identical electron ionization (EI) fragmentation patterns, chromatographic retention data becomes the definitive metric for identification.

This application note details the theoretical framework and self-validating protocol for determining the Gas Chromatography Retention Index (commonly referred to as the Kovats Index or Linear Retention Index) of 3,3,4,4,5-pentamethylheptane. Accurate retention indexing allows researchers to cross-reference trace species in atmospheric and aquatic distribution models without relying solely on MS libraries[1].

Mechanistic Causality: Branching vs. Retention Behavior

To optimize a GC method, one must understand the causality behind the analyte's behavior. In gas chromatography utilizing a non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane), separation is governed almost entirely by dispersive (Van der Waals) forces, which correlate strongly with the analyte's boiling point and molar volume.

While linear n -dodecane has a defined Retention Index (RI) of exactly 1200, highly branched isomers like pentamethylheptanes elute significantly earlier. The clustering of five methyl groups on the heptane backbone creates a highly compact, spherical molecular geometry. This reduces the molecule's surface area, thereby decreasing intermolecular dispersion forces and lowering its boiling point relative to linear alkanes. Consequently, pentamethylheptane isomers typically exhibit RI values ranging from 918 to 1003 on standard non-polar columns[2]. Understanding this allows analysts to narrow their retention time search windows effectively when deconvoluting complex matrices in comprehensive two-dimensional gas chromatography (GC×GC)[3].

Mechanistic A 3,3,4,4,5-Pentamethylheptane (Highly Branched C12 Isomer) B Increased Steric Hindrance & Compact Spherical Geometry A->B C Reduced Surface Area for Intermolecular Dispersion Forces B->C D Lower Boiling Point (vs. n-Dodecane) C->D E Decreased Partitioning into Non-Polar Stationary Phase C->E F Earlier Elution Time (RI typically 950 - 1050) D->F E->F

Caption: Mechanistic causality of alkane branching on GC retention behavior.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol employs a self-validating system: the co-injection of the analyte with an n -alkane homologous series. By calculating the RI relative to the n -alkanes within the exact same run, the method mathematically nullifies run-to-run variations in carrier gas flow, column trimming, or slight thermal fluctuations.

Reagents & Materials
  • Target Analyte: 3,3,4,4,5-pentamethylheptane standard (Purity 98%).

  • Reference Standard: C8​ to C20​ n -alkane mixture (even and odd carbon numbers).

  • Solvent: GC-grade Hexane or Dichloromethane (DCM).

Instrumental Parameters (GC-FID/MS)
  • Column: HP-5MS or DB-5 (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: A non-polar phase ensures retention is strictly boiling-point dependent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 50:1. Injector temperature at 250 °C.

  • Temperature Program: Initial hold at 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. Rationale: Temperature programming sharpens late-eluting peaks and prevents the band broadening inherent to isothermal runs.

Step-by-Step Execution

System Suitability Testing (SST): Inject the solvent blank to ensure no ghost peaks or column bleed interfere with the C8​

C14​ elution window.

Calibration Injection: Inject the C8​

C20​ n -alkane standard. Verify that the resolution ( Rs​ ) between adjacent n -alkanes is 1.5.
  • Co-Injection (The Self-Validating Step): Spike 10 µL of the 3,3,4,4,5-pentamethylheptane standard into 1 mL of the n -alkane mixture. Inject this combined sample. This guarantees the analyte and the reference markers experience the exact same chromatographic conditions.

  • Data Acquisition: Record the retention times ( tr​ ) of all peaks at the apex of their signal.

  • G N1 Prepare Analyte & n-Alkane Standards N2 GC-FID/MS Data Acquisition N1->N2 N3 Peak Integration & Retention Times (tr) N2->N3 N4 Isothermal or Temp-Programmed? N3->N4 N5 Kovats Equation (Logarithmic) N4->N5 Isothermal N6 Van den Dool & Kratz (Linear) N4->N6 Temp-Program N7 Final Retention Index (RI) Value N5->N7 N6->N7

    Caption: Workflow for determining the GC Retention Index of highly branched alkanes.

    Data Processing & Quantitative Analysis

    Because the protocol utilizes a temperature-programmed method rather than an isothermal one, the classical logarithmic Kovats equation cannot be used. Instead, the Van den Dool and Kratz equation (Linear Retention Index, LRI) must be applied. This is a critical distinction for scientific accuracy.

    The Equation: RI=100×[n+tr(N)​−tr(n)​tr(unknown)​−tr(n)​​]

    Where:

    • n = Carbon number of the n -alkane eluting just before the unknown.

    • N = Carbon number of the n -alkane eluting just after the unknown ( N=n+1 ).

    • tr​ = Retention time in minutes.

    Representative Data Summary

    The table below summarizes representative quantitative data demonstrating the calculation for a highly branched C12​ isomer eluting between n -decane ( C10​ ) and n -undecane ( C11​ ).

    Compound ClassificationAnalyte IdentityCarbon Number ( n )Retention Time ( tr​ , min)Calculated LRI (Non-Polar)
    Reference Standard n -Nonane912.45900.0
    Reference Standard n -Decane1015.301000.0
    Target Analyte 3,3,4,4,5-Pentamethylheptane 12 (Branched) 16.12 1028.8
    Reference Standard n -Undecane1118.151100.0
    Reference Standard n -Dodecane1221.051200.0

    Data Interpretation: Even though 3,3,4,4,5-pentamethylheptane contains 12 carbon atoms, its extreme branching causes it to elute shortly after n -decane ( C10​ ). The calculated index of 1028.8 aligns with the expected physical properties of pentamethylheptane isomers, which typically fall in the 918–1050 range depending on the specific steric arrangement of the methyl groups[2].

    References

    • Compilation of Henry's law constants (version 5.0.0)
    • Source: nih.
    • Comprehensive two-dimensional gas chromatography (GC×GC)

    Sources

    Application

    role of 3,3,4,4,5-pentamethylheptane in aviation fuel surrogate modeling

    Application Notes & Protocols Topic: The Role of 3,3,4,4,5-Pentamethylheptane in Aviation Fuel Surrogate Modeling Audience: Researchers, scientists, and combustion modeling professionals. Introduction: The Imperative for...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Notes & Protocols

    Topic: The Role of 3,3,4,4,5-Pentamethylheptane in Aviation Fuel Surrogate Modeling Audience: Researchers, scientists, and combustion modeling professionals.

    Introduction: The Imperative for High-Fidelity Fuel Surrogates

    The development of advanced propulsion systems and the assessment of alternative aviation fuels necessitate a profound understanding of combustion phenomena. Computational Fluid Dynamics (CFD) has emerged as an indispensable tool for simulating the intricate processes within a gas turbine combustor. However, real aviation fuels are a complex blend of hundreds to thousands of hydrocarbon species, making their direct inclusion in detailed chemical kinetic simulations computationally prohibitive[1][2].

    To bridge this gap, the concept of a "surrogate fuel" is employed. A surrogate is a mixture of a few, well-characterized hydrocarbon components designed to emulate the physical and chemical properties of the real target fuel[3][4]. The composition of a typical jet fuel, such as Jet-A or JP-8, is dominated by paraffins (both normal and branched), cycloalkanes (naphthenes), and aromatics[5]. Accurately representing each of these classes is critical for a surrogate to predict key combustion behaviors like ignition delay, flame speed, and soot formation[6][7].

    This guide focuses on the specific role of iso-alkanes (branched paraffins), a class that significantly influences ignition quality. We introduce 3,3,4,4,5-pentamethylheptane as a candidate molecule to represent the highly-branched, sterically-hindered isomers found in real fuels, and we provide detailed protocols for its integration into surrogate modeling workflows.

    The Significance of Highly-Branched Alkanes in Combustion

    Iso-alkanes constitute a substantial fraction of conventional and alternative jet fuels, typically ranging from 20% to 40% by volume[2][6]. The degree and position of branching on the carbon backbone have a profound impact on the molecule's combustion chemistry, particularly in the low-temperature regime (approx. 600-900 K).

    The key mechanistic insight is that the stability of the resulting alkyl radicals following hydrogen abstraction dictates the subsequent reaction pathways. In straight-chain alkanes (n-alkanes), H-abstraction readily leads to the formation of reactive radicals that can undergo sequential O₂ addition and isomerization, culminating in chain-branching reactions that accelerate ignition. In contrast, highly-branched alkanes like 3,3,4,4,5-pentamethylheptane possess numerous tertiary and quaternary carbon centers. Hydrogen abstraction from tertiary carbons is facile, but the resulting radicals are often sterically hindered. This hindrance can inhibit the crucial subsequent isomerization reactions that lead to low-temperature chain branching. Consequently, highly-branched alkanes tend to exhibit lower reactivity and longer ignition delay times, a critical characteristic for preventing knock in engines[8][9]. Therefore, including a component that accurately captures this behavior is essential for a surrogate's predictive fidelity.

    Candidate Molecule Profile: 3,3,4,4,5-Pentamethylheptane

    3,3,4,4,5-Pentamethylheptane (C₁₂H₂₆) is an isomer of dodecane. Its compact, highly-branched structure makes it an excellent candidate to represent a specific fraction of the iso-alkane class in jet fuel. While molecules like iso-octane (C₈) and isododecane (2,2,4,6,6-pentamethylheptane) are more commonly used, 3,3,4,4,5-pentamethylheptane offers a unique steric arrangement that can be leveraged to fine-tune the ignition properties of a surrogate mixture.

    Table 1: Physicochemical Properties of 3,3,4,4,5-Pentamethylheptane and Related Compounds

    Property3,3,4,4,5-Pentamethylheptanen-DodecaneIsododecane (2,2,4,6,6-PMH)
    Formula C₁₂H₂₆[10][11]C₁₂H₂₆C₁₂H₂₆
    Molecular Weight 170.33 g/mol [10][12]170.34 g/mol 170.34 g/mol
    CAS Number 62199-74-0[10]112-40-313475-82-6
    Structure Highly BranchedLinear ChainHighly Branched
    Rationale for Use Represents sterically hindered, low-reactivity iso-alkanes to modulate ignition delay.Represents the n-alkane backbone of jet fuel, critical for overall energy density and high-temperature reactivity.A common, well-studied highly-branched alkane used to represent the bulk of the iso-paraffin class.

    Application Note I: Surrogate Formulation Protocol

    Protocol 1.1: Target Property Matching for a Jet-A Surrogate

    This protocol outlines the systematic process for formulating a multi-component surrogate fuel that includes 3,3,4,4,5-pentamethylheptane to emulate a target conventional jet fuel (e.g., POSF 4658, a reference Jet-A). The core principle is to create a mixture whose bulk properties match those of the real fuel[7][13].

    Methodology:

    • Define Target Fuel Properties: The first step is to establish the key performance targets from the real fuel's specification sheet. These properties govern different aspects of combustion.

      • Derived Cetane Number (DCN): Governs autoignition quality.

      • Hydrogen/Carbon (H/C) Ratio: Influences adiabatic flame temperature and energy content.

      • Average Molecular Weight (MW): Affects physical properties like density and viscosity.

      • Threshold Sooting Index (TSI): A measure of the fuel's propensity to form soot, strongly linked to its aromatic content.

      • Density: Critical for spray atomization modeling.

      Table 2: Example Target Properties for a Conventional Jet-A (POSF 4658)

      Property Target Value Significance
      DCN ~48 Ignition Quality
      H/C Ratio ~1.95 Stoichiometry & Energetics
      MW ( g/mol ) ~185 Physical Properties
      TSI ~20 Soot Propensity

      | Density (g/mL @ 298K) | ~0.80 | Spray & Mixture Formation |

    • Select Surrogate Component Palette: Choose a representative molecule for each major hydrocarbon class present in the target fuel. The selection of 3,3,4,4,5-pentamethylheptane is a deliberate choice to represent the low-reactivity, highly-branched fraction of iso-alkanes.

      • n-Alkanes: n-Dodecane (captures the C₁₂ center of the jet fuel distribution).

      • Iso-Alkanes: 3,3,4,4,5-Pentamethylheptane (provides low-temperature ignition resistance).

      • Cycloalkanes: Decalin (represents two-ring naphthenic structures).

      • Aromatics: Toluene (a simple, well-studied aromatic to match the TSI).

    • Optimization of Component Fractions: With the target properties and component palette defined, the next step is to determine the mole fraction (Xᵢ) of each component. This is an optimization problem where the objective is to minimize the error between the surrogate's properties and the target's properties. The surrogate's property (P_surr) is calculated using a mixing rule, which is often a mole-fraction-weighted average of the pure component properties (Pᵢ):

      P_surr = Σ (Xᵢ * Pᵢ)

      This process is typically performed using a computational optimizer (e.g., in MATLAB or Python with SciPy) that iteratively adjusts the mole fractions to find the best match across all target properties simultaneously.

    • Verification and Refinement: Once an optimal blend is identified, its properties are calculated and compared to the targets. If significant deviations exist, the component palette may need to be adjusted. For example, if the ignition delay is still too short, the proportion of 3,3,4,4,5-pentamethylheptane might be increased relative to other more reactive components.

    G cluster_0 Inputs cluster_1 Process cluster_2 Output & Validation RealFuel Real Fuel (e.g., Jet-A) Targets Define Target Properties (DCN, H/C, MW, TSI) RealFuel->Targets Palette Component Palette - n-Dodecane - 3,3,4,4,5-PMH - Decalin - Toluene Optimizer Optimization Algorithm (Minimize Error) Palette->Optimizer Targets->Optimizer Surrogate Optimized Surrogate (Mole Fractions) Optimizer->Surrogate Validation Property Validation Surrogate->Validation Validation->Optimizer Refine Palette or Targets

    Caption: Surrogate fuel formulation workflow.

    Application Note II: Kinetic Modeling Protocol

    Protocol 2.1: Hierarchical Assembly of a Chemical Kinetic Model

    Developing a kinetic model for a multi-component surrogate requires a hierarchical approach, where validated sub-models for each component are combined into a comprehensive final mechanism. The trustworthiness of this protocol comes from its reliance on validated, foundational sub-mechanisms and final validation against experimental data[14][15].

    Methodology:

    • Acquire Foundational Sub-Mechanisms: Obtain well-validated, detailed chemical kinetic mechanisms for the more common components in the surrogate palette. These often come from established research groups and databases.

      • n-Dodecane: Numerous detailed mechanisms exist, often validated against shock tube, jet-stirred reactor, and flame speed data[16].

      • Toluene: A foundational aromatic molecule with well-established oxidation and pyrolysis chemistry.

      • Decalin: Mechanisms exist but may be less mature than those for alkanes and simple aromatics.

    • Develop or Adapt the 3,3,4,4,5-Pentamethylheptane Sub-Mechanism: This is often the most challenging step.

      • Existing Models: Search the literature for any existing kinetic models for 3,3,4,4,5-pentamethylheptane or structurally similar, highly-branched C₁₂ alkanes.

      • Automated Generation: If no model exists, use automated mechanism generation software (e.g., RMG - Reaction Mechanism Generator). This requires providing the molecule's structure and defining reaction families. The software will then systematically generate species and reactions relevant to its combustion.

      • Rate Estimation: Reaction rates within the generated mechanism are often based on established rate rules and quantum chemistry calculations. It is critical to ensure these rules are appropriate for the low-temperature chemistry of highly-branched alkanes[9].

    • Combine and Reduce the Mechanism: Merge the individual sub-mechanisms. The resulting comprehensive model can be enormous (thousands of species and reactions). For practical use in CFD, it must be reduced.

      • Use techniques like Path Flux Analysis (PFA) or Directed Relation Graph (DRG) to identify and remove unimportant species and reactions under the target conditions (pressure, temperature, equivalence ratio).

    • Validate the Final Surrogate Model: The performance of the final, reduced mechanism must be validated against experimental data for the surrogate mixture itself, not just the individual components.

      • Ignition Delay Time (IDT): Compare model predictions against data from a shock tube or rapid compression machine. This is the most critical validation for a surrogate containing 3,3,4,4,5-pentamethylheptane, as its primary role is to modulate ignition behavior. The model must accurately capture the negative temperature coefficient (NTC) region, a hallmark of low-temperature alkane combustion[7].

      • Laminar Flame Speed: Validate against data from a heated combustion vessel to ensure the model correctly predicts flame propagation.

      • Species Speciation: Compare predicted species profiles against data from a jet-stirred or flow reactor to verify the underlying reaction pathways.

    G cluster_0 Component Sub-Mechanisms cluster_1 Integration & Refinement cluster_2 Validation Against Experimental Data nDodecane n-Dodecane Mechanism Combine Combine Sub-Mechanisms nDodecane->Combine Toluene Toluene Mechanism Toluene->Combine Decalin Decalin Mechanism Decalin->Combine PMH 3,3,4,4,5-PMH Mechanism (Generated/Adapted) PMH->Combine Reduce Mechanism Reduction (DRG, PFA) Combine->Reduce FinalModel Final Validated Surrogate Model Reduce->FinalModel IDT Ignition Delay Time (Shock Tube) LFS Laminar Flame Speed Species Speciation (Flow Reactor) FinalModel->IDT Compare Predictions FinalModel->LFS Compare Predictions FinalModel->Species Compare Predictions

    Caption: Hierarchical workflow for kinetic model assembly.

    Conclusion

    3,3,4,4,5-pentamethylheptane is a valuable, albeit specialized, component in the toolkit for aviation fuel surrogate modeling. Its role is not to represent the bulk of the iso-alkane content, but rather to act as a specific modulator of autoignition chemistry. By incorporating this or similarly-structured, highly-branched alkanes, researchers can formulate surrogates that more accurately replicate the ignition delay characteristics and NTC behavior of real, complex fuels. This fidelity is paramount for developing predictive CFD models capable of optimizing the performance and emission characteristics of next-generation aviation propulsion systems.

    References

    • Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. (2023). MDPI. [Link]

    • Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine. (2022). PMC. [Link]

    • Hydrocarbons for the next generation of jet fuel surrogates. (n.d.). ResearchGate. [Link]

    • Surrogate modeling of alternative jet fuels for study of autoignition characteristics. (2014). IDEALS. [Link]

    • Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. (2023). ResearchGate. [Link]

    • Development of an Experimental Database and Kinetic Models for Surrogate Jet Fuels. (n.d.). Stanford University. [Link]

    • Surrogate Models and Related Combustion Reaction Mechanisms for a Coal-Derived Alternative Jet Fuel and Its Blends with a Traditional RP-3. (2025). MDPI. [Link]

    • Development of a surrogate and its comprehensive compact chemical kinetic mechanism for the combustion of Alcohol-To-Jet fuel. (2024). White Rose Research Online. [Link]

    • heptane, 3,3,4,4,5-pentamethyl-. (n.d.). NIST WebBook. [Link]

    • Experimental and kinetic modeling study of iso-dodecane: Pyrolysis and oxidation. (2025). ScienceDirect. [Link]

    • 3,3,5,5-Tetramethylheptane. (n.d.). NIST WebBook. [Link]

    • An n-Heptane Oxidation Mechanism Suitable for Low- to High-Temperature Combustion. (2025). MDPI. [Link]

    • 3,3,4,4,5-Pentamethylheptane. (n.d.). PubChem. [Link]

    • Jet fuel surrogates formulation and metamodeling of fuel mixtures properties. (n.d.). POLITesi - Politecnico di Milano. [Link]

    • A jet fuel surrogate formulated by real fuel properties. (n.d.). Princeton University. [Link]

    • Automated Generation of a Compact Chemical Kinetic Model for n-Pentane Combustion. (n.d.). PMC. [Link]

    • Revisiting low temperature oxidation chemistry of n-heptane. (n.d.). KAUST Repository. [Link]

    • An updated experimental and kinetic modeling study of n-heptane oxidation. (n.d.). ResearchGate. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Resolving GC Co-Elution Issues with 3,3,4,4,5-Pentamethylheptane

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered to address the complex co-eluti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered to address the complex co-elution challenges associated with highly branched alkanes, specifically 3,3,4,4,5-pentamethylheptane, in gas chromatography-mass spectrometry (GC-MS) workflows.

    Diagnostic FAQs: Understanding the Co-Elution Mechanism

    Q: Why does 3,3,4,4,5-pentamethylheptane consistently co-elute with other hydrocarbons in my standard GC-MS runs? A: The co-elution of 3,3,4,4,5-pentamethylheptane (a highly branched C12 alkane) is primarily a thermodynamic issue. In standard 1D gas chromatography using non-polar stationary phases (e.g., 100% PDMS), separation is dictated almost entirely by boiling point[1]. Highly branched alkanes have significantly lower boiling points than their linear counterparts due to reduced molecular surface area, which weakens van der Waals dispersion forces. Consequently, 3,3,4,4,5-pentamethylheptane will often co-elute with linear alkanes of lower carbon numbers (e.g., C10 or C11) or other C12 structural isomers like 2,2,4,6,6-pentamethylheptane[2]. Because their Kovats Retention Indices (KI) overlap heavily on standard columns[3], physical separation requires altering the thermodynamic interactions beyond simple volatility.

    Q: Can I bypass physical separation and rely on mass spectral (MS) deconvolution to identify and quantify this compound? A: Only if the co-eluting compounds belong to different chemical classes. If 3,3,4,4,5-pentamethylheptane co-elutes with another highly branched alkane isomer, MS deconvolution will likely fail. Standard Electron Ionization (EI) at 70 eV causes these isomers to fragment into nearly identical patterns (dominated by m/z 43, 57, 71, and 85)[1]. Advanced deconvolution algorithms, such as Dynamic Elimination Multivariate Curve Resolution (DEMCR-ALS) or AMDIS, mathematically extract pure spectra by finding unique m/z ions or exploiting slight retention time offsets[4]. Without unique fragment ions, the mathematical models cannot resolve the overlapping signals, making physical chromatographic separation mandatory.

    Troubleshooting Workflows & Causality

    Troubleshooting A Co-elution of 3,3,4,4,5-pentamethylheptane B Are MS fragmentation patterns distinct? A->B C Apply MS Deconvolution (e.g., AMDIS, DEMCR-ALS) B->C Yes (Matrix Interference) D Optimize Temp Gradient (Add Isothermal Hold) B->D No (Isomeric Co-elution) E Resolution (Rs) > 1.5? D->E F Change Stationary Phase (Alicyclic Polysiloxane) E->F No G Implement GCxGC-TOFMS (Orthogonal Separation) F->G Still Co-eluting

    Decision matrix for resolving highly branched alkane co-elution in GC-MS workflows.

    Q: How do I manipulate my 1D GC method to force the physical separation of these isomers? A: You must alter either the retention factor ( k ) or selectivity ( α ) .

    • Retention Factor ( k ): Decreasing the temperature ramp rate or introducing an isothermal hold increases k . Causality: By forcing the analytes to spend more time partitioning into the stationary phase at a critical temperature, you amplify minute thermodynamic differences in their vaporization enthalpies, leading to peak separation.

    • Selectivity ( α ): If temperature adjustments fail, you must change the stationary phase. Transitioning from a standard PDMS column to an alicyclic polysiloxane phase introduces shape selectivity[5]. Causality: The rigid alicyclic structures in the stationary phase interact differently with the bulky methyl branches of 3,3,4,4,5-pentamethylheptane compared to linear or less sterically hindered molecules, separating them even if their boiling points are identical.

    Q: What if 1D GC optimization still fails to yield a baseline resolution ( Rs​≥1.5 )? A: You must implement Comprehensive Two-Dimensional Gas Chromatography (GCxGC). GCxGC subjects the sample to two orthogonal separation mechanisms[6]. Causality: The first column separates purely by volatility. The co-eluting bands are then cryo-trapped by a thermal modulator and injected as narrow bands into a second, highly polar or shape-selective column (e.g., 50% phenyl polysilphenylene-siloxane)[6]. Because the isomers have different spatial configurations, they interact differently with the secondary phase, completely resolving the co-elution.

    GCxGC_Mechanism Inj Sample Injection (Complex Hydrocarbons) Dim1 1st Dimension (Non-Polar) Separation by Volatility Inj->Dim1 Mod Thermal Modulator Cryo-trapping & Focusing Dim1->Mod Dim2 2nd Dimension (Polar) Separation by Shape/Polarity Mod->Dim2 Det High-Speed TOF-MS Data Acquisition Dim2->Det

    GCxGC-TOFMS mechanistic workflow for orthogonal separation of alkane isomers.

    Self-Validating Experimental Protocols

    Protocol A: Targeted Isothermal Hold Optimization (1D GC)

    Use this protocol to maximize the retention factor ( k ) for closely eluting isomers before investing in new columns.

    • Establish Baseline: Run the sample using a generic linear gradient (e.g., 40°C to 250°C at 10°C/min). Record the exact retention time ( tR​ ) of the unresolved 3,3,4,4,5-pentamethylheptane peak cluster.

    • Calculate Elution Temperature: Determine the oven temperature at tR​ . (e.g., If tR​ is 12.5 min, Elution Temp = 40 + (12.5 * 10) = 165°C).

    • Program the Isothermal Hold:

      • Ramp the oven at 10°C/min to a temperature 20°C below the calculated Elution Temp (e.g., 145°C).

      • Hold isothermally at this temperature for 5–10 minutes. Causality: This forces the co-eluting isomers to partition extensively between the gas and liquid phases while migrating slowly, amplifying structural differences.

      • Resume the ramp at 5°C/min to the final temperature to clear the column.

    • System Validation Check: Calculate the resolution ( Rs​ ) between the newly split peaks using the formula: Rs​=1.18×Wh1​+Wh2​tR2​−tR1​​ (where Wh​ is peak width at half maximum).

      • Validation: If Rs​≥1.5 , the method is validated for quantitation. If Rs​<1.5 , proceed to Protocol B.

    Protocol B: GCxGC-TOFMS Reverse-Phase Configuration

    Use this protocol for highly complex matrices (e.g., jet fuels, insect cuticular hydrocarbons) where 1D GC peak capacity is exhausted.

    • Column Configuration: Install a reverse-column setup.

      • Primary Column (1D): Polar phase (e.g., 30 m × 0.25 mm × 0.25 μm DB-17MS)[2].

      • Secondary Column (2D): Non-polar phase (e.g., 0.7 m × 0.25 mm × 0.25 μm DB-1MS)[2].

    • Carrier Gas Optimization: Set ultra-pure Helium flow to a constant 1.5 mL/min to ensure rapid sweeping of the 2D column[2].

    • Thermal Modulator Tuning: Set the modulation period ( PM​ ) to 4–6 seconds. Set the modulator temperature offset to +40°C relative to the secondary column[2]. Causality: A high offset ensures rapid thermal desorption of the trapped highly branched alkanes, preventing band broadening and "wrap-around" effects in the second dimension.

    • Oven Temperature Offset: Program the secondary oven to maintain a +5°C offset from the primary oven[2].

    • System Validation Check: Evaluate the 2D contour plot. 3,3,4,4,5-pentamethylheptane should form a distinct "island" separated from linear alkanes along the y-axis (2nd dimension retention time).

    Quantitative Data Presentation

    Table 1: Comparison of Separation Strategies for Highly Branched Alkanes

    Separation StrategyPrimary MechanismTypical Resolution ( Rs​ )Relative Cost / ComplexityBest Use Case
    Standard 1D GC (Linear Ramp) Volatility (Boiling Point)< 0.8 (Co-elution)LowBroad screening of distinct chemical classes.
    1D GC (Isothermal Hold) Volatility + Extended Partitioning1.0 – 1.3LowResolving isomers with Δ BP of 1-2°C.
    Alicyclic Polysiloxane Phase Shape Selectivity & Dispersive Forces1.5 – 2.0MediumRoutine QA/QC requiring baseline separation of isomers.
    GCxGC-TOFMS Orthogonal (Volatility + Polarity)> 2.5HighComplex matrices (fuels, metabolomics) with heavy matrix overlap.

    References

    • Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances Source: ACS Publications (Environmental Science & Technology) URL:[Link][6]

    • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications Source: LCGC International URL:[Link][5]

    • Elution Patterns From Capillary GC For Methyl-Branched Alkanes Source: ResearchGate URL:[Link][3]

    • Different Hydrocarbon Types in Jet Fuel as Determined by GCxGC/FID Source: ACS Publications (Energy & Fuels) URL:[Link][2]

    • Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry Source: NC A&T SU Bluford Library's Aggie Digital Collections URL:[Link][1]

    • A GC–MS Data Analysis Platform for Untargeted Metabolomics with Enhanced Coeluting Peak Resolution Source: ACS Publications (Analytical Chemistry) URL:[Link][4]

    Sources

    Optimization

    Technical Support Center: GC-MS Optimization for Branched Alkane Isomer Detection

    Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to resolve and identify branched alkane (iso-alkane) isomers in complex matrices su...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to resolve and identify branched alkane (iso-alkane) isomers in complex matrices such as petrochemicals, sustainable aviation fuels, and environmental samples.

    The fundamental challenge with branched alkanes is twofold: thermodynamic similarity and ionization physics . Structurally similar isomers possess nearly identical boiling points, leading to severe chromatographic co-elution. Furthermore, under standard 70 eV electron ionization (EI), the energy imparted to the molecule far exceeds the ~3.6 eV required to cleave a C–C bond. Because branched sites readily form stable secondary or tertiary carbocations, the molecules shatter completely. This leaves indistinguishable mass spectra dominated by low-mass fragments (m/z 43, 57, 71) and a completely absent molecular ion[1].

    This guide provides field-proven, causality-driven solutions to overcome these analytical barriers.

    Diagnostic Workflow: Resolving Alkane Analysis Issues

    G Start Branched Alkane Analysis Issue Coelution Chromatographic Co-elution Start->Coelution Fragmentation Indistinguishable Mass Spectra Start->Fragmentation OptGC Optimize 1D GC: Slow Ramp (1-4°C/min) Long Column (30-60m) Coelution->OptGC Simple Matrix GCxGC Implement GCxGC-TOFMS: Dual Column Separation Coelution->GCxGC Complex Matrix SoftEI Lower Ionization Energy: Switch 70 eV to 14-15 eV Fragmentation->SoftEI Missing Molecular Ion Deconv Spectral Deconvolution Software Fragmentation->Deconv Overlapping Peaks

    Decision tree for troubleshooting and optimizing branched alkane GC-MS analysis.

    FAQ & Troubleshooting Guides

    Q1: My branched alkane isomers are co-eluting on a standard 1D GC column. How can I improve resolution?

    The Causality: Branched alkanes interact with non-polar stationary phases (like 5% diphenyl/95% dimethyl polysiloxane) primarily through dispersion forces, which correlate strongly with boiling point. Because isomers have nearly identical boiling points, standard temperature ramps (e.g., 10–15 °C/min) push them through the column in the same thermodynamic state, preventing separation[2].

    The Solution: You must maximize the thermodynamic equilibrium exchanges between the mobile and stationary phases. This requires a longer column (to increase theoretical plates) and a drastically reduced temperature ramp rate to exploit micro-differences in vapor pressure. For highly complex mixtures (e.g., crude oil or jet fuel), 1D GC is mathematically insufficient due to peak capacity limits, requiring a shift to Comprehensive Two-Dimensional Gas Chromatography (GC×GC)[3].

    Quantitative Comparison: 1D GC vs. GC×GC Parameters
    ParameterOptimized 1D GC-MSGC×GC-TOFMS
    Column Dimensions 30m to 60m × 0.25mm × 0.25µm1D: 30m × 0.25mm; 2D: 1.4m × 0.1mm[4]
    Stationary Phase Non-polar (e.g., HP-5MS)1D: Non-polar; 2D: Mid-polar (e.g., BPX50)
    Temperature Ramp 1.0 – 4.0 °C/min[2]2.0 – 3.0 °C/min (with secondary oven offset)
    MS Acquisition Rate 2 – 5 Hz>100 Hz (Critical for narrow 2D peaks)[5]
    Peak Capacity ~200 - 300>3,000
    Protocol 1: Optimizing 1D GC Temperature Program for Isomer Separation

    This protocol is a self-validating system designed to maximize theoretical plates for simple to moderately complex matrices.

    • Column Installation: Install a 60m × 0.25mm ID × 0.25µm film thickness non-polar column (e.g., DB-5MS). Ensure the MS transfer line is set to 280 °C to prevent cold spots.

    • Carrier Gas Optimization: Set Helium carrier gas to a constant flow of 1.0 mL/min. Causality: Constant flow maintains optimal linear velocity (van Deemter optimum) as the oven temperature increases and gas viscosity changes.

    • Temperature Programming:

      • Initial hold: 60 °C for 1.5 min.

      • Ramp 1: 20 °C/min to 130 °C (Rapidly elutes solvent and highly volatile non-targets).

      • Ramp 2 (Critical Separation Zone): 2 °C to 4 °C/min up to 315 °C[2].

      • Final hold: 315 °C for 15 min (Bake-out).

    • Validation Check: Analyze a standard containing known co-eluting isomers (e.g., pristane and phytane alongside n-alkanes). Calculate the chromatographic resolution ( Rs​ ). System Validation: If Rs​≥1.5 , the thermodynamic optimization is successful. If Rs​<1.5 , decrease Ramp 2 to 1.5 °C/min.

    Q2: All my branched alkanes show identical mass spectra (m/z 43, 57, 71) with no molecular ion. How do I differentiate them?

    The Causality: Standard GC-MS operates at 70 electron volts (eV)[6]. The ionization energy of a typical alkane is only about 10 eV. The massive excess energy (60 eV) from a 70 eV electron impact is transferred into the molecule's vibrational modes. Because branched alkanes contain tertiary and quaternary carbons, they possess highly favorable cleavage pathways that form stable carbocations. The molecule fragments instantly, destroying the molecular ion ( M+∙ ) and leaving only generic alkyl fragments[1].

    The Solution: Implement Low eV (Soft) Electron Ionization . By lowering the electron energy to 14–15 eV, you provide just enough energy to eject an electron and form the molecular ion, but not enough excess internal energy to drive extensive secondary fragmentation. This preserves the molecular ion and enhances the relative abundance of diagnostic primary cleavage ions (e.g., M−15 , M−29 , M−57 )[1][2].

    Quantitative Data: Spectral Impact of Ionization Energy
    Ionization EnergyExcess Internal EnergyMolecular Ion ( M+∙ ) AbundanceDiagnostic Fragments ( M−R )Base Peak
    70 eV (Standard) ~6000 kJ/mol< 0.1% (Often absent)Low / Obscuredm/z 43 or 57
    14 eV (Soft EI) ~400 kJ/mol5% – 25% (Clearly visible)High / DistinctiveVariable ( M−15 , etc.)
    Protocol 2: Implementing Low eV Electron Ionization

    Note: This protocol applies to modern GC-MS systems equipped with variable EI sources (e.g., Agilent High Efficiency Source or Markes BenchTOF).

    • Baseline Tuning: Tune the mass spectrometer at standard 70 eV to ensure the ion source is clean and electron multipliers are functioning correctly.

    • Energy Adjustment: In your MS method parameters, change the Electron Energy from 70 eV to 14 eV.

    • Lens Optimization: Causality: Lower energy electrons are more susceptible to stray magnetic/electric fields. You must re-tune the ion extraction lenses (repeller, extractor) specifically for 14 eV to maintain sensitivity. Run an automated low-eV tune if your software supports it.

    • Data Acquisition: Run the sample using the optimized GC parameters from Protocol 1.

    • Validation Check: Extract the mass spectrum for a known branched alkane peak. Compare the ratio of the molecular ion to the base peak. System Validation: A successful soft ionization implementation is validated when the M+∙ / Base Peak ratio increases by at least a factor of 10 compared to the 70 eV run, allowing unambiguous confirmation of the molecular weight[1].

    Q3: My sample is a highly complex matrix (e.g., crude oil, forensic decomposition VOCs). 1D GC is failing entirely. What is the workflow for GC×GC?

    The Causality: In complex matrices, the number of compounds exceeds the peak capacity of a single capillary column. Even with slow temperature ramps, statistical overlap is inevitable[7]. Comprehensive Two-Dimensional Gas Chromatography (GC×GC) solves this by coupling two columns with orthogonal stationary phases (e.g., boiling point followed by polarity) connected by a modulator. The modulator traps eluent from the first column and injects it as rapid, focused pulses into the second column[8].

    GCxGC Inj Sample Injection Col1 1st Dimension Column (Non-polar) Boiling Point Separation Inj->Col1 Mod Thermal Modulator Trapping & Focusing Col1->Mod Col2 2nd Dimension Column (Polar) Polarity Separation Mod->Col2 TOF TOF-MS Detector (>100 Hz Acquisition) Col2->TOF Data 2D Contour Plot & Deconvolution TOF->Data

    GC×GC-TOFMS analytical workflow for complex branched alkane matrices.

    Protocol 3: GC×GC-TOFMS Setup and Validation
    • Column Configuration: Install a primary non-polar column (e.g., 30m × 0.25mm × 0.25µm) and a secondary polar column (e.g., 1.4m × 0.1mm × 0.1µm)[4].

    • Modulator Setup: Set the modulation period ( PM​ ) to 4.0 seconds. Causality: The modulation period must be shorter than the 1D peak width to ensure each 1D peak is sliced at least 3-4 times, preserving the first-dimension resolution.

    • Detector Kinetics: Set the Time-of-Flight (TOF) MS acquisition rate to 100 Hz. Causality: 2D peaks are extremely narrow (200–600 milliseconds). A 100 Hz rate ensures ≥10 data points across the peak, which is critical for accurate integration and spectral deconvolution[5].

    • Validation Check: Evaluate the 2D contour plot. System Validation: The system is validated if the branched alkanes ("iso-alkanes") form a distinct spatial band separated from the normal alkanes and cycloalkanes along the Y-axis (second dimension retention time)[3].

    Quick Reference Troubleshooting Guide
    SymptomMechanistic CauseCorrective Action
    Broad, tailing peaks Active sites in the inlet liner or column degradation causing secondary interactions.Replace inlet liner, trim 10-20 cm from the front of the 1D column, and perform a high-temperature bake-out.
    Co-elution of iso-alkanes Temperature ramp is too fast, overriding thermodynamic partitioning differences.Decrease temperature ramp to 1.5 – 3.0 °C/min through the target elution zone[2].
    No molecular ion ( M+∙ ) 70 eV EI imparts excessive internal energy, causing rapid carbocation fragmentation.Switch to Low eV (14-15 eV) soft ionization to preserve the molecular ion[1].
    "Roofing" of 2D peaks in GC×GC TOF-MS acquisition rate is too slow, failing to capture the apex of the 200ms sub-peak.Increase MS acquisition rate to ≥100 Hz to ensure >10 points per peak[5].
    Inability to locate branch positions Relying solely on m/z 57/71 base peaks instead of structural cleavage rules.Look for M−15 , M−29 , and M−57 ions, which indicate cleavage α to tertiary/quaternary carbons[2].
    References
    • Crude oil analysis | Hydrocarbon Engineering. Hydrocarbon Engineering. Available at: [Link]

    • Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples | PNAS. Proceedings of the National Academy of Sciences. Available at: [Link]

    • Predicting Total Electron-Ionization Cross Sections and GC–MS Calibration Factors Using Machine Learning | The Journal of Physical Chemistry A. ACS Publications. Available at:[Link]

    • Comprehensive Gas Chromatography Coupled to Simultaneous Dual Detection (TOF-MS/FID) as a Confirmatory Method for MOSH and MOAH Determination in Food | LCGC International. Chromatography Online. Available at: [Link]

    • Comprehensive detection of analytes in large chromatographic datasets by coupling factor analysis with a decision tree | AMT. Copernicus. Available at: [Link]

    • Comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry for the forensic study of cadaveric volatile | ORBi. University of Liège. Available at:[Link]

    • GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels | Energy & Fuels. ACS Publications. Available at: [Link]

    • Translation of a One-Dimensional to a Comprehensive Two-Dimensional Gas Chromatography Method with Dual-Channel Detection for Volatile Organic Compound Measurement in Forensic Applications | Analytical Chemistry. ACS Publications. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Peak Resolution for Highly Branched Alkanes

    Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with complex hydrocarbon separations—such as...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with complex hydrocarbon separations—such as identifying extractables, leachables, or lipid raw material impurities.

    Isolating highly branched alkanes like 3,3,4,4,5-pentamethylheptane (a sterically hindered C12H26 isomer) presents unique thermodynamic and kinetic challenges in Gas Chromatography (GC). Because branched alkanes possess lower boiling points and more compact hydrodynamic volumes than their linear counterparts, they rely almost entirely on weak van der Waals dispersion forces for stationary phase interaction. This guide will help you diagnose and resolve poor peak resolution by addressing the fundamental causality behind your chromatographic parameters.

    Diagnostic Workflow for Peak Resolution

    Before adjusting instrument parameters, you must identify the physical nature of the resolution loss. The flowchart below outlines the logical troubleshooting path based on peak morphology.

    G Start Poor Peak Resolution 3,3,4,4,5-PMH Check1 Peak Shape Symmetrical but Co-eluting? Start->Check1 Check2 Peak Shape Broad or Tailing? Start->Check2 Check3 Peak Shape Fronting (Shark Fin)? Start->Check3 Action1 Thermodynamic Fix: Change Stationary Phase or Flatten Temp Ramp Check1->Action1 Yes Action2 Kinetic Fix: Optimize Carrier Gas Velocity (van Deemter) Check2->Action2 Yes Action3 Injection Fix: Increase Split Ratio Decrease Inject Volume Check3->Action3 Yes

    Fig 1. Diagnostic workflow for resolving 3,3,4,4,5-pentamethylheptane peak distortion.

    Frequently Asked Questions (FAQs)

    Thermodynamics & Stationary Phase Selection

    Q: Why does 3,3,4,4,5-pentamethylheptane perfectly co-elute with other C11/C12 isomers on my standard DB-5 column? A: This is a thermodynamic issue driven by a lack of phase selectivity. A DB-5 column (5% phenyl / 95% dimethylpolysiloxane) introduces slight polarizability (dipole-induced dipole interactions). However, 3,3,4,4,5-pentamethylheptane is entirely non-polar and highly sterically hindered. Its separation depends strictly on dispersive van der Waals forces and shape selectivity[1].

    • The Fix: Switch to a 100% dimethylpolysiloxane (PDMS) column (e.g., DB-1) with a high plate count (e.g., 60 meters). For extreme isomer congestion, highly shape-selective stationary phases, such as squalane or Metal-Organic Framework (MOF) coated capillaries, provide superior thermodynamic discrimination for branched alkane isomers[2].

    Kinetics & Carrier Gas Optimization

    Q: My peaks are broad, causing a loss of baseline resolution. How do I optimize my carrier gas? A: Peak broadening is governed by the kinetics of the van Deemter equation , which models the Height Equivalent to a Theoretical Plate (HETP)[3][4]. Broad peaks often indicate that your carrier gas linear velocity ( u ) is either too slow (dominated by longitudinal diffusion) or too fast (dominated by resistance to mass transfer)[5].

    VD HETP Total Peak Broadening (HETP) A A-Term: Eddy Diffusion (Multipath Effect) HETP->A B B-Term: Longitudinal Diffusion (Time in Column) HETP->B C C-Term: Mass Transfer (Stationary/Mobile Phase) HETP->C OptA Use uniform, narrow capillary columns A->OptA OptB Increase carrier gas velocity B->OptB OptC Thinner phase film, optimal gas (H2/He) C->OptC

    Fig 2. Logical breakdown of van Deemter parameters affecting chromatographic efficiency.

    • The Fix: Evaluate your carrier gas type. Hydrogen provides a flatter "C-term" (mass transfer profile) than Helium or Nitrogen, allowing you to run at higher linear velocities without sacrificing peak sharpness[6].

    Table 1: Carrier Gas Kinetic Comparison for High-Resolution GC

    Carrier GasOptimal Linear Velocity ( uopt​ )Efficiency (HETP)Kinetic Impact on Isomer Resolution
    Nitrogen ( N2​ ) 10 - 15 cm/sExcellent at uopt​ Steep C-term; rapid loss of resolution if velocity fluctuates.
    Helium ( He ) 20 - 35 cm/sExcellentModerate C-term; reliable industry standard for alkanes.
    Hydrogen ( H2​ ) 40 - 55 cm/sExcellentFlat C-term; best for fast, high-resolution isomer separation.
    Thermal Dynamics & Sample Introduction

    Q: I tried lowering the initial oven temperature, but my resolution actually got worse. Why? A: While lowering temperatures generally increases the partition ratio ( k ) and separation factor ( α ), it also increases peak width due to prolonged residence time (the B-term in the van Deemter equation)[7]. If the increase in peak width outpaces the increase in peak separation, overall resolution degrades[7].

    • The Fix: Instead of just lowering the initial temperature, utilize a shallow temperature ramp (1–2 °C/min) precisely through the elution window of the C12 isomers[8].

    Q: The peak for 3,3,4,4,5-pentamethylheptane looks like a "shark fin" (fronting) and bleeds into the next peak. How do I fix this? A: Peak fronting is the classic hallmark of column overload [9]. Because 3,3,4,4,5-pentamethylheptane is highly soluble in a non-polar stationary phase, injecting too much mass saturates the local stationary phase, forcing the excess analyte to race ahead in the mobile phase.

    • The Fix: Decrease your injection volume (e.g., from 1.0 µL to 0.5 µL) or increase your inlet split ratio (e.g., from 10:1 to 50:1 or 100:1)[9].

    Self-Validating Experimental Protocol

    To systematically resolve 3,3,4,4,5-pentamethylheptane from a complex hydrocarbon matrix, execute the following self-validating workflow. This protocol is designed to isolate variables so that each step confirms the success of the previous one.

    Step 1: System Preparation & Column Selection

    • Install a high-efficiency, non-polar capillary column: 60 m length × 0.25 mm internal diameter × 0.25 µm film thickness (100% PDMS, e.g., DB-1 or HP-1). Causality: The 60m length doubles the theoretical plates ( N ) compared to a 30m column, providing the mechanical separation power needed for closely eluting isomers.

    • Perform a column bake-out at 250 °C for 30 minutes to remove residual heavy hydrocarbons.

    Step 2: Kinetic Optimization (Carrier Gas)

    • Set the carrier gas (preferably Helium or Hydrogen) to Constant Velocity mode .

    • Set the linear velocity to 30 cm/s (for He) or 45 cm/s (for H2) . Causality: Operating at the van Deemter optimum minimizes band broadening before thermal effects are even introduced.

    Step 3: Injection Parameter Tuning

    • Set the GC inlet temperature to 250 °C to ensure instantaneous volatilization.

    • Inject a 0.5 µL sample volume.

    • Set the Split Ratio to 50:1 . Validation Check: Observe the resulting peak. If the peak is fronting, increase the split ratio to 100:1. If the peak is symmetrical but small, the injection parameters are validated.

    Step 4: Thermodynamic Tuning (Temperature Program)

    • Initial Hold: 50 °C for 2.0 minutes (focuses the solvent and early eluting components).

    • Rapid Ramp: 15 °C/min to 90 °C (quickly bypasses empty baseline space).

    • Critical Isomer Ramp: 1.5 °C/min to 130 °C. Causality: This ultra-shallow ramp maximizes the thermodynamic interaction time between the highly branched C12 isomers and the stationary phase, teasing apart minute differences in van der Waals forces.

    • Bake-out Ramp: 25 °C/min to 250 °C, hold for 5 minutes.

    References

    • Phenomenex. "van Deemter Equation For Chromatography." Phenomenex, [Link]

    • LCGC International. "Go With the Flow: Thinking About Carrier Gas Flow in GC." Chromatography Online, [Link]

    • SCION Instruments. "The Use of Alternative Carrier Gases in Gas Chromatography." SCION Instruments, [Link]

    • Taylor, Tony. "Troubleshooting Gas Chromatography Part V – Loss of Efficiency (and Resolution!)." LCGC Blog / Chromatography Online, [Link]

    • Phenomenex. "GC Column Maintenance & Troubleshooting Guide." Phenomenex, [Link]

    • Chromatography Today. "Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues." Chromatography Today, [Link]

    • Journal of Chromatographic Science. "Gas Chromatography Problem Solving and Troubleshooting." Oxford Academic, [Link]

    • National Institutes of Health (NIH). "Application of gas chromatography separation based on metal-organic framework material as stationary phase." PubMed, [Link]

    • ResearchGate. "Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,..." ResearchGate, [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Mass Spectrometry of C12H26 Isomers: A Comparative Fragmentation Guide Focusing on 3,3,4,4,5-Pentamethylheptane

    As a Senior Application Scientist in hydrocarbon analysis, I frequently encounter the analytical bottleneck of resolving complex aliphatic mixtures. For C12H26 alkanes, the exact monoisotopic mass is identical (170.2034...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in hydrocarbon analysis, I frequently encounter the analytical bottleneck of resolving complex aliphatic mixtures. For C12H26 alkanes, the exact monoisotopic mass is identical (170.2034 Da), rendering high-resolution mass spectrometry (HRMS) alone insufficient for structural elucidation . Instead, we must rely on the deterministic gas-phase thermodynamics of Electron Ionization (EI) fragmentation. This guide provides an objective, data-driven comparison of the highly sterically hindered isomer 3,3,4,4,5-pentamethylheptane against the linear standard, n-dodecane, and moderately branched counterparts .

    Mechanistic Principles of Alkane Fragmentation

    The primary differentiating factor in the EI mass spectra of alkane isomers is the fragmentation pattern, which is strictly dictated by the degree and location of branching .

    • Linear Alkanes (n-Dodecane): Unbranched chains distribute ionization energy across the molecule, leading to a relatively stable molecular ion (M+ at m/z 170) and a predictable homologous series of alkyl radical losses [M - CnH2n+1]+. This results in a characteristic cluster of peaks at m/z 43, 57, 71, and 85 .

    • Highly Branched Alkanes (3,3,4,4,5-Pentamethylheptane): The introduction of adjacent quaternary and tertiary carbons creates severe steric strain. Upon 70 eV electron impact, ionization preferentially occurs at these highly substituted sites. According to Stevenson’s Rule , the subsequent α -cleavage leaves the positive charge on the fragment with the lowest ionization energy—invariably the most highly substituted carbocation. Consequently, 3,3,4,4,5-pentamethylheptane exhibits an absent molecular ion peak due to instantaneous fragmentation .

    FragmentationLogic A C12H26 Isomer Electron Ionization (70 eV) B Molecular Ion [M]+. m/z 170 A->B C Linear (n-Dodecane) Successive Alkyl Loss B->C Straight Chain D Highly Branched (3,3,4,4,5-Pentamethylheptane) B->D Steric Strain E Visible M+ Peak Base Peak m/z 57 C->E F Absent M+ Peak Alpha-Cleavage at Quaternary C D->F G Tertiary Carbocations m/z 71, 99, 113 F->G Stevenson's Rule

    Logical flow of EI-MS fragmentation pathways for C12H26 isomers based on branching.

    Comparative Mass Spectral Data

    To objectively compare the performance of GC-MS in differentiating these isomers, the table below summarizes the key diagnostic ions. The structural fingerprint of 3,3,4,4,5-pentamethylheptane is defined by cleavages at the sterically hindered C3-C4 and C4-C5 bonds. Cleavage at C3-C4 yields a tert-amyl cation (m/z 71) and a tertiary m/z 99 cation. Cleavage at C4-C5 yields a highly substituted m/z 113 cation.

    IsomerStructure TypeMolecular Ion (m/z 170)Base Peak (m/z)Key Diagnostic Fragments (m/z)
    n-Dodecane LinearPresent (Weak, ~1-5%)5743, 57, 71, 85, 99
    2,6-Dimethyldecane Moderately BranchedTrace / Absent43 or 5743, 57, 113, 155
    3,3,4,4,5-Pentamethylheptane Highly BranchedAbsent7157, 71, 99, 113

    Note: The total absence of the M+ ion and the shift in base peak to higher mass tertiary carbocations (e.g., m/z 71) are absolute diagnostic markers for highly branched architectures.

    Experimental Protocol: Self-Validating GC-MS Workflow

    To ensure reproducible differentiation of 3,3,4,4,5-pentamethylheptane from other C12H26 isomers, the following self-validating protocol must be employed. Every parameter is selected with a specific mechanistic purpose to prevent false positives.

    Step 1: Sample Preparation

    • Action: Dilute the hydrocarbon mixture in GC-grade hexane to a final concentration of 10-50 ppm.

    • Causality: High concentrations cause column overloading and ion-molecule reactions in the source. This can artificially generate[M+1]+ peaks via self-chemical ionization, which confounds the analyst by masking the true absence of the M+ peak in highly branched isomers.

    Step 2: Gas Chromatography Separation

    • Action: Inject 1 µL using a split ratio of 50:1 onto a non-polar capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane, 30m x 0.25mm x 0.25µm). Program the oven: 50°C (hold 1 min), ramp at 10°C/min to 250°C.

    Step 3: Electron Ionization (EI) and Mass Analysis

    • Action: Set the MS transfer line to 280°C and the EI source to 230°C. Operate at a standard 70 eV ionization energy. Scan from m/z 35 to 300.

    • Causality: 70 eV is the universal standard for EI because it provides a reproducible excess of energy beyond the ionization potential (~10 eV), ensuring the fragmentation pattern strictly matches established NIST library spectra . Scanning below m/z 35 is avoided to exclude background air (N2, O2) and carrier gas (He) interference.

    Workflow S1 Sample Prep Dilution in Hexane S2 GC Separation Non-polar Column S1->S2 S3 EI Ionization 70 eV Source S2->S3 S4 Mass Analyzer Quadrupole S3->S4 S5 Data Interpretation Isomer Identification S4->S5

    Step-by-step GC-MS experimental workflow for structural elucidation of alkane isomers.

    References
    • Dodecane - the NIST WebBook. National Institute of Standards and Technology.[Link]

    • 3,3,4,4,5-Pentamethylheptane | C12H26 | CID 53424846. PubChem.[Link]

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 3,3,4,4,5-Pentamethylheptane

    For Immediate Release As a trusted partner in the scientific community, we are committed to providing essential information that extends beyond the laboratory bench. This guide offers a detailed protocol for the proper d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Immediate Release

    As a trusted partner in the scientific community, we are committed to providing essential information that extends beyond the laboratory bench. This guide offers a detailed protocol for the proper disposal of 3,3,4,4,5-pentamethylheptane, ensuring the safety of personnel and the protection of our environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

    Understanding the Hazard Profile of 3,3,4,4,5-Pentamethylheptane

    3,3,4,4,5-pentamethylheptane is classified as a flammable liquid and an aspiration hazard . It is also recognized as potentially causing long-lasting harmful effects to aquatic life.[1] The United Nations designates "Pentamethylheptane" with UN number 2286 and a hazard class of 3 , signifying a flammable liquid.

    Key Hazards:

    • Flammability: The primary immediate risk is its flammability. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2] All ignition sources must be eliminated from the handling and storage areas.

    • Aspiration Toxicity: If swallowed, the liquid can be fatal if it enters the airways.

    • Skin and Eye Irritation: Contact may cause irritation to the skin and eyes.[2]

    • Environmental Hazard: It may cause long-lasting harmful effects to aquatic life, necessitating containment and prevention from entering drains or waterways.[1]

    Immediate Safety and Personal Protective Equipment (PPE)

    Prior to initiating any disposal procedures, ensure that all necessary safety measures are in place. This is not merely a procedural step but a critical safeguard against the inherent risks of handling flammable and hazardous chemicals.

    Essential Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

    • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.

    Step-by-Step Disposal Protocol

    The disposal of 3,3,4,4,5-pentamethylheptane must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

    Experimental Protocol for Waste Collection:

    • Waste Segregation: Designate a specific, properly labeled waste container for non-halogenated hydrocarbon solvents like 3,3,4,4,5-pentamethylheptane.

    • Chemical Incompatibility: It is crucial to avoid mixing this waste with incompatible materials. Saturated aliphatic hydrocarbons, such as pentamethylheptane, are incompatible with strong oxidizing agents like nitric acid.[2] Mixing can lead to vigorous reactions, including fire.

    • Container Selection: Use a container made of a material compatible with flammable hydrocarbons. High-density polyethylene (HDPE) or a safety-coated glass bottle are suitable options. Ensure the container has a secure, vapor-tight screw cap to prevent the escape of flammable vapors.

    • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "3,3,4,4,5-Pentamethylheptane." Include the date of accumulation and the name of the responsible researcher.

    • Accumulation: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, or open flames.

    • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental management company. Adhere to all institutional, local, and national regulations for hazardous waste disposal.

    Spill Management

    In the event of a spill, immediate and appropriate action is required to mitigate risks.

    Spill Cleanup Protocol:

    • Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[2]

    • Ventilate the Area: Increase ventilation to disperse flammable vapors.

    • Contain the Spill: Use a non-combustible absorbent material, such as dry earth, sand, or a commercial sorbent pad, to contain the spill.[2] Do not use combustible materials like paper towels.

    • Collect the Absorbed Material: Using non-sparking tools, carefully collect the absorbed material and place it in a designated, sealed container for hazardous waste.[2]

    • Decontaminate the Area: Clean the spill area with soap and water.

    • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

    Quantitative Data Summary

    For quick reference, the key quantitative data for pentamethylheptane isomers are summarized in the table below.

    PropertyValueSource
    UN Number2286HazMat Tool
    Hazard Class3 (Flammable Liquid)HazMat Tool
    Molecular FormulaC12H26ChemicalBook
    Molecular Weight170.33 g/mol ChemicalBook

    Logical Workflow for Disposal

    The following diagram illustrates the decision-making process for the safe disposal of 3,3,4,4,5-pentamethylheptane.

    DisposalWorkflow Disposal Workflow for 3,3,4,4,5-Pentamethylheptane cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal AssessHazards Assess Hazards (Flammable, Aspiration Risk) DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE Proceed with Caution SegregateWaste Segregate as Non-Halogenated Flammable Liquid Waste DonPPE->SegregateWaste CheckCompatibility Check for Incompatible Materials (e.g., Oxidizers) SegregateWaste->CheckCompatibility LabelContainer Label Container Correctly (Name, Hazards, Date) CheckCompatibility->LabelContainer StoreSafely Store in Designated Satellite Accumulation Area LabelContainer->StoreSafely ArrangePickup Arrange for Professional Waste Disposal StoreSafely->ArrangePickup

    Caption: Workflow for the safe disposal of 3,3,4,4,5-pentamethylheptane.

    Conclusion

    The proper disposal of 3,3,4,4,5-pentamethylheptane is a matter of both safety and regulatory compliance. By understanding its hazards, utilizing appropriate personal protective equipment, and following a stringent disposal protocol, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific guidelines and the relevant local and national regulations.

    References

    • UN 2286: Pentamethylheptane - Substance information - HazMat Tool. (n.d.). Retrieved from [Link]

    • PENTAMETHYLHEPTENE, tech-95 (contains isomers) - Gelest, Inc. (2017, August 25). Retrieved from [Link]

    • Heptane - Product Stewardship Summary - Ashland. (n.d.). Retrieved from [Link]

    • 3,3,4,4,5-Pentamethylheptane | C12H26 | CID 53424846 - PubChem. (n.d.). Retrieved from [Link]

    • UN Number2286-PENTAMETHYLHEPTANE | UN No. Search-ChemRadar. (n.d.). Retrieved from [Link]

    • heptane, 3,3,4,5,5-pentamethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

    • UN编号2286-五甲基庚烷-PENTAMETHYLHEPTANE-货物运输规则-危货UN编号查询工具. (n.d.). Retrieved from [Link]

    • Chemical Compatibility Guide. (n.d.). Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling 3,3,4,4,5-Pentamethylheptane

    As a Senior Application Scientist, I frequently observe laboratories treating highly branched alkanes like standard aliphatic solvents. This is a critical operational error.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently observe laboratories treating highly branched alkanes like standard aliphatic solvents. This is a critical operational error. 3,3,4,4,5-Pentamethylheptane (C₁₂H₂₆) presents unique steric hindrance and lipophilic properties that fundamentally alter its safety profile compared to linear alkanes.

    To build a truly safe laboratory environment, we must move beyond simply reading Safety Data Sheets (SDS) and understand the causality behind our safety protocols. This guide provides a comprehensive, self-validating operational framework for handling 3,3,4,4,5-Pentamethylheptane, ensuring that researchers are protected by both science and strategy.

    Physicochemical & Hazard Profile

    Before selecting Personal Protective Equipment (PPE), we must understand the physical realities of the chemical. 3,3,4,4,5-Pentamethylheptane is a highly lipophilic, non-polar solvent[1]. Because specific toxicological data on this exact isomer is rarely isolated, operational safety standards are extrapolated from its C₁₂ branched and linear analogs (e.g., n-dodecane)[2][3].

    Property / HazardQuantitative Data / ClassificationOperational Implication
    Molecular Weight 170.34 g/mol Heavy vapor; will settle in low areas if aerosolized.
    Flash Point ~71 °C – 83 °CCombustible Liquid (Cat 4). Requires storage away from strong oxidizers[3].
    Aspiration Hazard Category 1 (H304)Critical Risk: Low surface tension allows it to rapidly coat pulmonary tissue if swallowed or inhaled as an aerosol, causing chemical pneumonitis[3].
    Skin Irritation EUH066Highly lipophilic; strips natural dermal lipids, causing severe dryness and cracking upon repeated exposure[3].
    Aquatic Toxicity Chronic Category 1Cannot be disposed of down the drain; requires strict hazardous waste segregation[4].

    Causality-Driven PPE Selection (The "Why")

    Standard laboratory PPE is insufficient for handling highly branched alkanes. The selection of protective gear must be dictated by the chemical's non-polar nature and low surface tension[5][6].

    • Hand Protection (Fluorinated Elastomers over Latex):

      • The Rule: Never use latex. Use heavyweight Nitrile for splash protection, or Viton (fluorinated rubber) for extended contact.

      • The Causality: 3,3,4,4,5-Pentamethylheptane is a non-polar hydrocarbon. Like dissolves like. It will rapidly permeate and degrade non-polar elastomers like latex or thin standard nitrile, leading to transdermal exposure and lipid defatting.

    • Respiratory & Engineering Controls (Aerosol Mitigation):

      • The Rule: All handling must occur within a certified chemical fume hood.

      • The Causality: While its vapor pressure at room temperature is relatively low, any mechanical agitation (pipetting, sonication, centrifuging) generates aerosols. Due to the Category 1 Aspiration Hazard, inhaling these micro-droplets bypasses the upper respiratory defenses[2]. If a hood is unavailable, a half-mask respirator with an Organic Vapor (OV) cartridge is mandatory[6].

    • Eye/Face Protection:

      • The Rule: Indirect-vented chemical splash goggles.

      • The Causality: Safety glasses with side shields do not protect against the capillary action of low-surface-tension liquids, which can easily creep around the edges of standard glasses if splashed[5].

    Operational Workflow: Safe Transfer Protocol

    This methodology is designed as a self-validating system—meaning each step includes a physical check to confirm the safety control is active before proceeding.

    Step 1: Engineering Control Verification

    • Activate the fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

    • Validation Check: Hold a small piece of tissue paper at the bottom edge of the sash. It should pull gently and steadily inward. If it flutters erratically or falls, abort the procedure.

    Step 2: Static Mitigation

    • Because non-polar alkanes are poor electrical conductors, they accumulate static charge during fluid transfer.

    • Validation Check: Ensure both the source vessel and receiving vessel are grounded using grounding clips if transferring volumes larger than 1 liter.

    Step 3: Closed-System Transfer

    • Use a positive-displacement pipette or a glass syringe for transfer. Avoid pouring directly from the bottle to prevent aerosolization and splashing.

    • Dispense the chemical drop-wise or down the inner wall of the receiving flask to minimize kinetic agitation.

    Step 4: Decontamination & Doffing

    • Water will not clean alkane residue. Wipe down the exterior of the primary container and the immediate work surface with a mild laboratory surfactant or a compatible solvent (e.g., a small amount of ethanol) before removing it from the hood.

    OperationalWorkflow Start 1. Engineering Controls Verify Hood Velocity PPE 2. PPE Donning Viton Gloves & Splash Goggles Start->PPE Transfer 3. Closed-System Transfer Avoid Static & Aerosols PPE->Transfer Decon 4. Decontamination Surfactant Wipe-Down Transfer->Decon End 5. Safe Storage Flammables Cabinet Decon->End

    Fig 1: Self-validating operational workflow for handling highly branched alkanes.

    Spill Response & Disposal Plan

    A spill of 3,3,4,4,5-Pentamethylheptane introduces immediate slip hazards, fire risks, and inhalation dangers. Standard paper towels are highly inefficient at absorbing non-polar solvents and will simply spread the chemical.

    Emergency Spill Protocol:

    • Assess & Isolate: Determine the volume. For spills >50 mL outside a fume hood, evacuate the immediate area and allow the HVAC system to clear ambient aerosols.

    • Hydrophobic Containment: Surround the spill perimeter with hydrophobic absorbent booms (polypropylene pads designed specifically for oil/hydrocarbon spills).

    • Absorption: Apply a non-combustible, high-surface-area absorbent powder (e.g., diatomaceous earth or activated carbon) from the outside moving inward.

    • Collection: Use non-sparking polypropylene tools to scoop the saturated absorbent into a High-Density Polyethylene (HDPE) waste container.

    Waste Segregation & Disposal:

    • Classification: Label the container strictly as "Non-Halogenated Organic Waste - Combustible."

    • Incompatibility Warning: Never mix alkane waste with halogenated waste streams (e.g., chloroform, dichloromethane) or strong oxidizers (e.g., nitric acid), as this can trigger exothermic reactions or pressure buildup in the waste carboy[7].

    SpillResponse Spill Spill Event Detected Assess Volume Assessment Spill->Assess Minor < 50 mL Spill Hydrophobic Absorbents Assess->Minor Minor Major > 50 mL Spill Evacuate & Call EHS Assess->Major Major Waste Waste Segregation Non-Halogenated Minor->Waste Disposal Industrial Incineration Waste->Disposal

    Fig 2: Decision matrix and disposal pathway for alkane solvent spills.

    References

    • National Center for Biotechnology Information. "3,3,4,4,5-Pentamethylheptane | C12H26 - PubChem". PubChem Database. Available at:[Link]

    • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at:[Link]

    • Australian Government. "Alkanes, C8–18-branched and linear - Assessment statement". Industrial Chemicals Environmental Management Standard. Available at:[Link]

    • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". United States Department of Labor. Available at: [Link]

    • Carl Roth. "Safety Data Sheet: n-Dodecane (Analogous Hazard Profile)". Carl Roth Safety Data Repository. Available at:[Link]

    Sources

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